1,5-Dodecanediol
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
20999-41-1 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC 名称 |
dodecane-1,5-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12-14H,2-11H2,1H3 |
InChI 键 |
CRGUYVKXAVIZEB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(CCCCO)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Dodecanediol Isomers
A comprehensive review of the available data on 1,2-Dodecanediol and 1,12-Dodecanediol, presented as a comparative guide in the absence of published data for 1,5-Dodecanediol.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature and database searches did not yield specific physicochemical data for this compound. This suggests that this particular isomer is not widely synthesized or characterized. The following guide provides a detailed overview of the physicochemical properties of two common isomers, 1,2-Dodecanediol and 1,12-Dodecanediol, to serve as a valuable reference for understanding the characteristics of C12 diols.
Introduction
Dodecanediols are organic compounds with a twelve-carbon backbone and two hydroxyl (-OH) groups. The position of these hydroxyl groups along the carbon chain defines the isomer and significantly influences the molecule's physical and chemical properties. These diols are of interest in various industrial and research applications, including as surfactants, in polymer synthesis, and as formulation excipients. This guide focuses on the available data for 1,2-Dodecanediol and 1,12-Dodecanediol.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 1,2-Dodecanediol and 1,12-Dodecanediol.
Table 1: General and Physical Properties
| Property | 1,2-Dodecanediol | 1,12-Dodecanediol |
| CAS Number | 1119-87-5[1][2][3] | 5675-51-4[4][5][6] |
| Molecular Formula | C₁₂H₂₆O₂[1][2] | C₁₂H₂₆O₂[4][6][7] |
| Molecular Weight | 202.33 g/mol [1] | 202.33 g/mol [4][5][6] |
| Appearance | - | White crystalline solid/powder[4][6] |
| Melting Point | 56-60 °C[1] | 79-84 °C[4][7] |
| Boiling Point | - | 188-190 °C at 12 mmHg[4] |
| Density | - | 1.032 g/cm³[4] |
| Flash Point | - | 176 °C (closed cup)[5] |
| Autoignition Temp. | - | 300 °C[8] |
Table 2: Solubility and Partition Coefficient
| Property | 1,2-Dodecanediol | 1,12-Dodecanediol |
| Water Solubility | - | Insoluble[9] |
| Solubility in other solvents | - | Soluble in alcohol and warm ether; Insoluble in petroleum ether[9] |
| logP (Octanol/Water Partition Coefficient) | - | 3.1 (at 20°C)[9] |
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of diols are outlined below. These are general methods that can be applied to the characterization of long-chain diols like dodecanediols.
Determination of Melting Point
The melting point of a solid diol can be determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry diol sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Determination of Boiling Point (at reduced pressure)
For high-boiling point compounds like dodecanediols, distillation under reduced pressure is necessary to prevent decomposition.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
Procedure:
-
Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
Sample and Boiling Chips: The diol sample and a few boiling chips are placed in the round-bottom flask.
-
Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The sample is heated gently with continuous stirring.
-
Distillation: The temperature is gradually increased until the liquid begins to boil and the condensate is observed on the thermometer bulb.
-
Boiling Point Reading: The temperature at which the liquid is distilling at a steady rate is recorded as the boiling point at that specific pressure.
Determination of Solubility
The solubility of a diol in various solvents can be determined by the equilibrium saturation method.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Constant temperature bath
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Sample Preparation: An excess amount of the diol is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand for any undissolved solid to settle. If necessary, centrifugation can be used to achieve clear separation.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved diol is then determined using a suitable and calibrated analytical method.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the determination of the melting point of a solid diol.
Caption: Workflow for Melting Point Determination.
Note on Signaling Pathways: The request for signaling pathway diagrams is not applicable to a document focused on the fundamental physicochemical properties of a small molecule like dodecanediol. Such diagrams are relevant for illustrating the biological or pharmacological mechanisms of action of a substance, for which there is no available information for dodecanediols.
References
- 1. 1,2-Dodecanediol 90 1119-87-5 [sigmaaldrich.com]
- 2. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,12-Dodecanediol 99 5675-51-4 [sigmaaldrich.com]
- 6. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,12-Dodecanediol, 98% 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 1,12-Dodecanediol for synthesis 5675-51-4 [sigmaaldrich.com]
- 9. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]
1,5-Dodecanediol synthesis pathways
An In-depth Technical Guide to the Synthesis of 1,5-Dodecanediol
Introduction
This compound is a long-chain aliphatic diol with potential applications in the synthesis of polymers, surfactants, lubricants, and as a precursor in the development of pharmaceutical agents. Its structure, featuring hydroxyl groups at the 1 and 5 positions of a twelve-carbon backbone, imparts unique solubility and reactivity characteristics. However, a review of the scientific literature indicates that dedicated, high-yield synthesis pathways for this compound are not as extensively documented as for its isomers, such as 1,12-dodecanediol or 1,2-dodecanediol. This guide, therefore, presents a series of plausible and theoretically sound synthesis pathways for this compound, designed for researchers, scientists, and professionals in drug development. The methodologies are derived from established principles of organic synthesis.
Proposed Synthesis Pathways
Due to the limited availability of direct experimental data for the synthesis of this compound, this guide outlines several potential synthetic routes. The following sections provide conceptual experimental protocols and illustrative diagrams for these proposed pathways. The quantitative data presented in the summary table are hypothetical and intended for comparative purposes.
Pathway 1: Reduction of 5-Hydroxydodecanoic Acid Derivatives
This pathway is one of the most theoretically straightforward approaches to this compound. It commences with 5-hydroxydodecanoic acid, which can be esterified and subsequently reduced to the corresponding diol.
Experimental Protocol:
-
Esterification of 5-Hydroxydodecanoic Acid:
-
To a solution of 5-hydroxydodecanoic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the methyl 5-hydroxydodecanoate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reduction of Methyl 5-Hydroxydodecanoate:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl 5-hydroxydodecanoate (1 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Figure 1. Reduction of 5-Hydroxydodecanoic Acid Derivative.
Pathway 2: Grignard Reaction with a Protected Hydroxy Epoxide
This approach involves the synthesis of a Grignard reagent and its subsequent reaction with a suitable epoxide to construct the carbon skeleton and introduce the hydroxyl groups in the desired positions.
Experimental Protocol:
-
Preparation of Heptylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromoheptane (1 equivalent) in anhydrous diethyl ether dropwise from the addition funnel.
-
Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Synthesis of a Protected Hydroxy Epoxide (e.g., (S)-1,2-epoxy-5-(tert-butyldimethylsilyloxy)pentane):
-
This would require a multi-step synthesis starting from a suitable precursor like 1,5-pentanediol, involving protection of one hydroxyl group, conversion of the other to a leaving group, and subsequent epoxidation.
-
-
Reaction of Grignard Reagent with the Epoxide:
-
Cool the prepared Grignard reagent to 0 °C.
-
Add a solution of the protected hydroxy epoxide (1 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Deprotection:
-
Dissolve the crude product in THF and treat with a deprotecting agent such as tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
-
Stir at room temperature until TLC indicates the completion of the reaction.
-
Quench the reaction and extract the product.
-
Purify by column chromatography to obtain this compound.
-
Figure 2. Grignard-based Synthesis Pathway.
Pathway 3: Hydroboration-Oxidation of Dodeca-1,5-diene
This pathway relies on the anti-Markovnikov addition of borane to a diene, followed by oxidation to yield the diol. The primary challenge of this route is the synthesis or commercial availability of the starting diene.
Experimental Protocol:
-
Hydroboration of Dodeca-1,5-diene:
-
In a flame-dried flask under an inert atmosphere, dissolve dodeca-1,5-diene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
-
Oxidation and Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add a 3M aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography.
-
Figure 3. Hydroboration-Oxidation of a Diene.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the proposed synthesis pathways. These values are estimates and would require experimental validation.
| Pathway | Key Reagents | Theoretical Yield (%) | Estimated Purity (%) | Key Advantages | Key Challenges |
| 1. Reduction of 5-Hydroxydodecanoic Acid Derivative | LiAlH₄, 5-Hydroxydodecanoic Acid | 70-85 | >95 | Potentially high yield and purity; well-understood reaction. | Availability of the starting material. |
| 2. Grignard Reaction | Heptylmagnesium Bromide, Protected Epoxide | 50-65 (multi-step) | >95 | Modular approach allowing for variation. | Multi-step synthesis of the protected epoxide; Grignard reaction sensitivity. |
| 3. Hydroboration-Oxidation | Dodeca-1,5-diene, BH₃·THF, H₂O₂ | 60-75 | >90 | High regioselectivity for anti-Markovnikov diol. | Synthesis and availability of the starting diene. |
Conclusion
While the direct synthesis of this compound is not prominently featured in the chemical literature, several viable synthetic strategies can be proposed based on fundamental organic reactions. The reduction of a 5-hydroxydodecanoic acid derivative appears to be the most promising route, contingent on the availability of the starting material. Grignard-based methods and hydroboration-oxidation offer alternative, albeit potentially more complex, approaches. The development of a truly efficient and scalable synthesis of this compound will likely require further research and optimization of these or novel synthetic pathways. The information provided in this guide serves as a foundational resource for researchers and professionals aiming to synthesize and explore the applications of this long-chain diol.
An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1,5-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 1,5-Dodecanediol, a long-chain diol with potential applications in pharmaceutical formulations and other advanced materials. Due to the limited availability of specific experimental data for this compound, this guide combines available information on analogous long-chain diols with established principles of chemical solubility to offer a robust resource for formulation development and research.
Introduction to this compound
This compound is a C12 aliphatic diol with hydroxyl groups at the 1 and 5 positions. This structure imparts both hydrophilic (from the hydroxyl groups) and lipophilic (from the long alkyl chain) characteristics, making its solubility behavior complex and highly dependent on the solvent system. Understanding its solubility and compatibility is crucial for its application as a potential excipient, solubilizing agent, or component in drug delivery systems.
Physicochemical Properties
While specific experimental data for this compound is scarce, key physicochemical properties can be estimated based on its structure and comparison with isomers like 1,12-dodecanediol.
| Property | Estimated Value / Description | Source/Basis |
| Molecular Formula | C₁₂H₂₆O₂ | |
| Molecular Weight | 202.34 g/mol | |
| Appearance | Likely a white to off-white waxy solid at room temperature. | Analogy with other long-chain diols. |
| Melting Point | Estimated to be lower than 1,12-dodecanediol (79-81 °C) due to reduced symmetry. | [1][2] |
| Boiling Point | High boiling point, likely above 250 °C at atmospheric pressure. | [1] |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5, indicating significant lipophilicity. |
Solubility Profile of this compound
The solubility of this compound is governed by the "like dissolves like" principle. The two hydroxyl groups can participate in hydrogen bonding with polar solvents, while the long dodecyl chain favors interactions with nonpolar solvents.
Qualitative Solubility
Based on the properties of similar long-chain diols, the following qualitative solubility profile can be expected:
-
Water: Practically insoluble. The long hydrophobic alkyl chain dominates the molecule's behavior in aqueous solutions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Soluble, especially with heating. The hydroxyl groups of the diol can hydrogen bond with the solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderately soluble. Dipole-dipole interactions and some hydrogen bonding potential contribute to solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Soluble. The nonpolar alkyl chain interacts favorably with these solvents through van der Waals forces.
Estimated Quantitative Solubility Data
The following table presents estimated solubility values for this compound in a range of common solvents at ambient temperature. It is critical to note that these are estimations based on the behavior of analogous compounds and should be experimentally verified for any specific application.
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |
| Water | Polar Protic | < 0.1 |
| Ethanol | Polar Protic | 5 - 15 |
| Methanol | Polar Protic | 2 - 10 |
| Isopropanol | Polar Protic | 3 - 12 |
| Propylene Glycol | Polar Protic | 1 - 5 |
| Acetone | Polar Aprotic | 10 - 25 |
| Ethyl Acetate | Polar Aprotic | 5 - 15 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 20 |
| Dichloromethane | Halogenated | > 20 |
| Toluene | Aromatic | 10 - 20 |
| Hexane | Nonpolar | 1 - 5 |
Solvent Compatibility
Solvent compatibility is crucial for preventing degradation of this compound during processing and storage. Generally, this compound is expected to be stable in most common organic solvents under neutral conditions. However, compatibility issues can arise under certain conditions:
-
Strong Acids and Bases: Can catalyze dehydration or oxidation reactions, especially at elevated temperatures.
-
Strong Oxidizing Agents: Can lead to the oxidation of the hydroxyl groups to ketones or carboxylic acids.
-
Reactive Solvents: Solvents with reactive functional groups (e.g., acid chlorides, anhydrides) can react with the hydroxyl groups of the diol.
It is recommended to conduct compatibility studies with specific solvent systems and storage conditions intended for a particular formulation.
Experimental Protocols
Protocol for Determination of Equilibrium Solubility
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or ELSD) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.
-
Protocol for Solvent Compatibility Study
This protocol describes a method to assess the chemical stability of this compound in different solvents over time.
Materials:
-
This compound
-
Selected solvents
-
Glass vials with inert caps
-
Oven or stability chamber
-
HPLC or GC system
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the selected solvents at a known concentration.
-
Transfer aliquots of each solution into separate, sealed glass vials.
-
-
Storage:
-
Store the vials under controlled conditions (e.g., 40 °C/75% RH, 60 °C) for a specified duration (e.g., 1, 2, and 4 weeks).
-
Include a control sample stored at a lower temperature (e.g., 5 °C).
-
-
Analysis:
-
At each time point, remove a vial from storage and allow it to cool to room temperature.
-
Analyze the sample by HPLC or GC to determine the concentration of this compound and to detect the presence of any degradation products.
-
-
Evaluation:
-
Compare the concentration of this compound in the stressed samples to the initial concentration and the control sample.
-
A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates incompatibility.
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Biocatalytic synthesis of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This compound presents an interesting profile for formulation scientists due to its amphiphilic nature. While specific quantitative solubility data remains limited, this guide provides a solid foundation for its use by presenting estimated solubility in a range of solvents and detailing robust experimental protocols for its empirical determination. The provided information on compatibility and synthesis pathways further equips researchers to explore the potential of this compound in pharmaceutical and other advanced applications. It is strongly recommended that the estimated data presented herein be confirmed by laboratory experimentation for any specific formulation development program.
References
In-depth Technical Guide: The Crystal Structure of 1,5-Dodecanediol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of 1,5-dodecanediol. The document addresses the lack of available crystallographic data for this specific molecule and offers a comparative analysis with a structurally related isomer, 1,12-dodecanediol. Furthermore, a detailed, generalized experimental protocol for determining the crystal structure of small organic molecules is presented, along with a visual workflow.
Introduction to this compound
This compound is a long-chain aliphatic diol with the molecular formula C₁₂H₂₆O₂. Its structure consists of a twelve-carbon chain with hydroxyl groups located at the first and fifth positions. This molecule holds potential interest in various fields, including materials science and drug delivery, due to the influence of its hydroxyl groups on its chemical and physical properties, such as solubility, polarity, and hydrogen bonding capabilities. A definitive understanding of its solid-state structure through single-crystal X-ray diffraction is crucial for predicting its behavior in different applications.
Crystal Structure of this compound: Current Status
As of the latest literature and database reviews, the crystal structure of this compound has not been experimentally determined or is not publicly available. Major crystallographic databases, including the Cambridge Structural Database (CSD), do not contain an entry for this compound. Therefore, quantitative crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound cannot be provided at this time.
Comparative Analysis with 1,12-Dodecanediol
To provide context and an example of crystallographic data for a similar long-chain diol, the crystal structure of the isomer 1,12-dodecanediol is presented below. It is imperative to note that this data is for a different molecule and should not be used to infer the precise structural characteristics of this compound. The difference in the positions of the hydroxyl groups will significantly influence the intermolecular hydrogen bonding and crystal packing.
The crystal structure of 1,12-dodecanediol was reported by Thalladi, V. R., Gehrke, A., & Boese, R. in 1998 and is deposited in the Cambridge Structural Database with the deposition number CCDC 129501.
Table 1: Crystallographic Data for 1,12-Dodecanediol
| Parameter | Value |
| Chemical Formula | C₁₂H₂₆O₂ |
| Formula Weight | 202.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.893(2) Å |
| b = 5.556(1) Å | |
| c = 26.542(5) Å | |
| α = 90° | |
| β = 91.56(3)° | |
| γ = 90° | |
| Volume | 1311.5(5) ų |
| Z | 4 |
| Calculated Density | 1.024 g/cm³ |
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of a small organic molecule like this compound involves a series of precise experimental steps. The following is a generalized protocol for single-crystal X-ray diffraction.
Crystallization
The initial and often most challenging step is to grow high-quality single crystals of the compound. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions, with a well-defined shape and no visible defects. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals as the solution becomes supersaturated.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The solubility decreases with temperature, leading to crystal formation.
Crystal Mounting and Data Collection
A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
The mounted crystal is then placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the thousands of reflections. This data is then used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map.
Structure Refinement
The initial model of the structure is then refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides the necessary context for researchers in the field. The provided crystallographic data for the related isomer, 1,12-dodecanediol, serves as a useful, albeit distinct, reference point. The detailed experimental protocol and workflow diagram offer a clear roadmap for any future endeavors to elucidate the solid-state structure of this compound, which will be a valuable contribution to the fields of chemistry and materials science.
Purity Analysis of 1,5-Dodecanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding specific experimental protocols and impurity profiles for 1,5-Dodecanediol is limited in publicly available literature. The following guide is a comprehensive overview based on established analytical methodologies for similar medium-chain aliphatic diols. The provided protocols should be considered as starting points and will likely require optimization for specific laboratory conditions and instrumentation.
Introduction
This compound is a long-chain diol with potential applications in various fields, including the synthesis of polymers, surfactants, and as a precursor in the development of active pharmaceutical ingredients. The purity of this compound is a critical parameter that can significantly impact its reactivity, physical properties, and, in the context of drug development, its safety and efficacy. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including potential impurities, chromatographic and spectroscopic techniques, and detailed experimental protocols.
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. A common synthetic pathway for diols involves the reduction of corresponding dicarboxylic acids or their esters. Based on this, potential impurities may include:
-
Starting Materials: Unreacted dodecanedioic acid or its ester derivatives.
-
By-products of Reduction: Mono-alcohols (e.g., 1-dodecanol, 5-hydroxy-1-dodecanone), and over-reduction products.
-
Isomeric Impurities: Positional isomers of dodecanediol (e.g., 1,2-dodecanediol, 1,12-dodecanediol) may be present, arising from non-selective synthesis or isomerization during purification.
-
Solvent Residues: Residual solvents used during the synthesis and purification processes.
-
Catalyst Residues: Traces of catalysts used in the reduction step.
A thorough understanding of the synthetic process is paramount for identifying and quantifying potential impurities.
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For diols like this compound, derivatization is often employed to increase volatility and improve peak shape.
3.1.1. Experimental Protocol: GC-FID Analysis (with Derivatization)
This protocol is a general guideline and may require optimization.
| Parameter | Condition |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Sample Preparation | Dissolve ~10 mg of this compound in 1 mL of pyridine. Add 200 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes. |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 10 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
Expected Results: The chromatogram should show a major peak corresponding to the di-trimethylsilyl ether of this compound. Impurities, such as mono-alcohols or other diol isomers, will appear as separate peaks with different retention times. Quantification can be performed using an internal standard method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. For diols, which lack a strong chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically used.
3.2.1. Experimental Protocol: HPLC-RID Analysis
This protocol is a general guideline and may require optimization.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
| Detector | Refractive Index Detector (RID) |
| Detector Temperature | 35°C |
Expected Results: The chromatogram will show a major peak for this compound. The retention time will depend on the exact mobile phase composition and column. More polar impurities will elute earlier, while less polar impurities will have longer retention times.
Spectroscopic Characterization
Spectroscopic techniques provide crucial information for structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Spectral Data (Predicted):
-
δ ~3.6 ppm (m): Protons on the carbons bearing the hydroxyl groups (C1-H and C5-H).
-
δ ~1.2-1.6 ppm (m): Methylene protons of the long alkyl chain.
-
δ ~0.9 ppm (t): Methyl protons at the end of the chain (C12-H).
-
A broad singlet corresponding to the hydroxyl protons, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Spectral Data (Predicted):
-
δ ~60-70 ppm: Carbons attached to the hydroxyl groups (C1 and C5).
-
δ ~20-40 ppm: Methylene carbons of the alkyl chain.
-
δ ~14 ppm: Methyl carbon at the end of the chain (C12).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
-
~3300 cm⁻¹ (broad): O-H stretching vibration, characteristic of the hydroxyl groups.
-
~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.
-
~1465 cm⁻¹: C-H bending vibration.
-
~1050 cm⁻¹ (strong): C-O stretching vibration.
Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| GC-FID | Quantitative purity, detection of volatile impurities. | High resolution and sensitivity. | Requires derivatization for diols, not suitable for non-volatile impurities. |
| HPLC-RID/ELSD | Quantitative purity, detection of non-volatile impurities. | Applicable to a wide range of compounds, non-destructive (RID). | Lower sensitivity compared to GC-FID, requires careful mobile phase selection for RID. |
| ¹H and ¹³C NMR | Unambiguous structure confirmation, identification of impurities with different structures. | Provides detailed structural information. | Lower sensitivity for impurity detection compared to chromatographic methods. |
| FTIR | Identification of functional groups. | Fast and simple. | Provides limited structural information, not suitable for quantification. |
Logical Relationship for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.
Conclusion
The purity analysis of this compound requires a multi-faceted analytical approach. Gas and liquid chromatography are essential for the quantitative determination of purity and the separation of potential impurities. Spectroscopic techniques, particularly NMR and FTIR, are indispensable for the definitive structural confirmation of the main component and the identification of unknown impurities. The methodologies and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish a comprehensive quality control strategy for this compound. It is reiterated that the provided protocols are general and will necessitate optimization for specific applications and available instrumentation.
Regioselective Synthesis of 1,5-Dodecanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of proposed regioselective synthetic routes for the production of 1,5-dodecanediol, a long-chain diol with potential applications in drug development and materials science. Due to the limited availability of direct synthetic procedures for this specific molecule, this document outlines three plausible, well-established methodologies adapted for this target: Hydroboration-Oxidation of a Non-Conjugated Diene, Regioselective Ring-Opening of a Substituted Tetrahydrofuran, and a Grignard-based approach. Each section includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and visualizations of the synthetic pathways.
Synthesis via Hydroboration-Oxidation of 1,4-Dodecadiene
This route leverages the anti-Markovnikov regioselectivity of the hydroboration-oxidation reaction on a custom-synthesized non-conjugated diene, 1,4-dodecadiene. The strategic placement of double bonds in the precursor ensures the formation of the desired 1,5-diol upon reaction.
Proposed Synthetic Pathway
The synthesis begins with the cross-metathesis of two readily available alkenes, 1-octene and 1-butene, to form the required 1,4-dodecadiene intermediate. This is followed by a regioselective hydroboration-oxidation to yield the target this compound.
Caption: Synthetic pathway for this compound via hydroboration-oxidation.
Experimental Protocols
Step 1: Synthesis of 1,4-Dodecadiene via Cross-Metathesis
-
To a dried Schlenk flask under an argon atmosphere, add 1-octene (1.0 equiv) and 1-butene (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Add Grubbs' second-generation catalyst (0.01 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS for the formation of the desired product.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel (hexanes) to afford 1,4-dodecadiene.
Step 2: Hydroboration-Oxidation of 1,4-Dodecadiene
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 1,4-dodecadiene (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (2.2 equiv) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (3 M), and then 30% hydrogen peroxide, maintaining the temperature below 25 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield this compound.
Quantitative Data
| Reaction Step | Substrate | Product | Reagents | Yield (%) | Regioselectivity | Reference |
| Cross-Metathesis | 1-Octene, 1-Butene | 1,4-Dodecadiene | Grubbs' II Catalyst | 60-75 (estimated) | >95% (E/Z mixture) | Analogous Reactions[1][2] |
| Hydroboration-Oxidation | 1,4-Dodecadiene | This compound | 9-BBN, H₂O₂, NaOH | 80-90 (estimated) | >98% (anti-Markovnikov) | Analogous Reactions[3][4][5] |
Synthesis via Regioselective Ring-Opening of 2-Heptyltetrahydrofuran
This strategy involves the synthesis of a substituted tetrahydrofuran, 2-heptyltetrahydrofuran, followed by a regioselective cleavage of the ether linkage to generate the desired 1,5-diol.
Proposed Synthetic Pathway
The synthesis commences with a Grignard reaction between heptylmagnesium bromide and tetrahydrofurfural to form an alcohol intermediate, which is then cyclized to 2-heptyltetrahydrofuran. Subsequent regioselective ring-opening with a boron-based Lewis acid yields this compound.
Caption: Synthetic pathway for this compound via THF ring-opening.
Experimental Protocols
Step 1: Synthesis of 2-Heptyltetrahydrofuran
-
Prepare heptylmagnesium bromide from 1-bromoheptane and magnesium turnings in anhydrous diethyl ether.
-
In a separate flame-dried flask under argon, dissolve tetrahydrofurfural (1.0 equiv) in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add the Grignard reagent (1.1 equiv) to the aldehyde solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude alcohol can be cyclized by treatment with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water.
-
Purify the resulting 2-heptyltetrahydrofuran by vacuum distillation.
Step 2: Regioselective Ring-Opening of 2-Heptyltetrahydrofuran
-
In a flame-dried flask under argon, dissolve 2-heptyltetrahydrofuran (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃) (1.2 equiv) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The resulting bromo-alcohol can be hydrolyzed to the diol by treatment with aqueous base or used as is for further transformations. For hydrolysis, dissolve the crude product in a mixture of THF and water, add sodium hydroxide, and stir at room temperature.
-
Purify the this compound by column chromatography (ethyl acetate/hexanes).
Quantitative Data
| Reaction Step | Substrate | Product | Reagents | Yield (%) | Regioselectivity | Reference |
| Grignard Reaction & Cyclization | Heptylmagnesium Bromide, Tetrahydrofurfural | 2-Heptyltetrahydrofuran | - | 70-85 (estimated) | N/A | Analogous Reactions[6] |
| Ring-Opening | 2-Heptyltetrahydrofuran | 5-Bromo-1-dodecanol | BBr₃ | 80-95 (estimated) | >95% (attack at less hindered carbon) | Analogous Reactions[1][7][8] |
Synthesis via Grignard Reaction with a Protected Aldehyde
This approach builds the C12 backbone through a Grignard reaction, where a C7 Grignard reagent is added to a C5 aldehyde synthon. A protecting group strategy is essential to prevent the Grignard reagent from reacting with the hydroxyl group of the aldehyde.
Proposed Synthetic Pathway
The synthesis starts with the protection of the hydroxyl group of 5-hydroxypentanal as a tert-butyldimethylsilyl (TBDMS) ether. This is followed by a Grignard reaction with heptylmagnesium bromide. The final step is the deprotection of the TBDMS ether to afford this compound.
Caption: Synthetic pathway for this compound via a Grignard reaction.
Experimental Protocols
Step 1: Synthesis of 5-(tert-Butyldimethylsilyloxy)pentanal
-
To a solution of 5-hydroxypentanal (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 equiv).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel (ethyl acetate/hexanes) to yield 5-(tert-butyldimethylsilyloxy)pentanal.
Step 2: Grignard Reaction
-
In a flame-dried, three-necked flask under argon, place a solution of 5-(tert-butyldimethylsilyloxy)pentanal (1.0 equiv) in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add a solution of heptylmagnesium bromide in diethyl ether (1.2 equiv) dropwise.
-
After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude protected diol.
Step 3: Deprotection of the TBDMS Ether
-
Dissolve the crude protected diol in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv).
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography (ethyl acetate/hexanes).
Quantitative Data
| Reaction Step | Substrate | Product | Reagents | Yield (%) | Reference |
| Protection | 5-Hydroxypentanal | 5-(TBDMS-oxy)pentanal | TBDMSCl, Imidazole | 90-98 | Standard Procedure |
| Grignard Reaction | 5-(TBDMS-oxy)pentanal, Heptylmagnesium Bromide | Protected this compound | - | 70-90 | Analogous Reactions[9][10][11][12][13] |
| Deprotection | Protected this compound | This compound | TBAF | >95 | Standard Procedure |
Conclusion
This guide has detailed three robust and regioselective synthetic strategies for the preparation of this compound. While direct experimental data for this specific target molecule is scarce, the proposed protocols are based on well-established and reliable organic transformations. The provided quantitative data, derived from analogous reactions in the literature, suggest that all three routes are viable and can be expected to produce the desired diol in good to excellent yields. Researchers and scientists can utilize this guide as a foundational resource for the synthesis of this compound and adapt these methodologies for the preparation of other long-chain diols. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.
References
- 1. Application of Cross Metathesis in Diene and Polyene Synthesis: Ingenta Connect [ingentaconnect.com]
- 2. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. leah4sci.com [leah4sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,5-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,5-diols are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a variety of complex molecules, including natural products, pharmaceuticals, and chiral ligands. The precise spatial arrangement of the two hydroxyl groups in these molecules is critical to their biological activity and chemical reactivity. This document provides detailed application notes and protocols for two effective methods for the asymmetric synthesis of chiral 1,5-dodecanediol: Ru-catalyzed asymmetric transfer hydrogenation of a 1,5-diketone precursor and lipase-catalyzed kinetic resolution of racemic this compound.
Strategic Approaches to Chiral this compound
Two primary strategies are presented for the synthesis of enantiomerically enriched this compound. The first approach involves the asymmetric reduction of a prochiral diketone, dodecane-1,5-dione, using a well-defined chiral ruthenium catalyst. The second approach relies on the enzymatic kinetic resolution of a racemic mixture of this compound using a commercially available lipase.
Caption: Overall workflow for the two primary strategies for synthesizing chiral this compound.
Data Presentation
The following table summarizes the expected outcomes for the two proposed methods, based on literature for analogous substrates.
| Method | Catalyst/Enzyme | Substrate | Product(s) | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((R,R)-TsDPEN)] | Dodecane-1,5-dione | (R,R)-1,5-Dodecanediol | >90 | >95 |
| Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B (CAL-B) | Racemic this compound | (R)-1,5-Dodecanediol and (S)-1,5-Dodecanediol monoacetate | ~45 (for each) | >98 (for both) |
Experimental Protocols
Method 1: Asymmetric Transfer Hydrogenation of Dodecane-1,5-dione
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aliphatic ketones.
A. Synthesis of Dodecane-1,5-dione (Precursor)
A plausible synthesis of dodecane-1,5-dione involves the reaction of heptanoyl chloride with a suitable five-carbon nucleophile.
Materials:
-
Heptanoyl chloride
-
1-Morpholinocyclopentene
-
Triethylamine
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-morpholinocyclopentene in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add a solution of heptanoyl chloride in diethyl ether to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with an aqueous solution of hydrochloric acid and stir vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford dodecane-1,5-dione.
B. Asymmetric Transfer Hydrogenation
Materials:
-
Dodecane-1,5-dione
-
[RuCl(p-cymene)((R,R)-TsDPEN)] (or the (S,S)-enantiomer for the other diol enantiomer)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source and solvent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve dodecane-1,5-dione and the chiral ruthenium catalyst ([RuCl(p-cymene)((R,R)-TsDPEN)]) in the formic acid/triethylamine azeotrope. The substrate to catalyst ratio (S/C) is typically 100:1.
-
Stir the reaction mixture at 28 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with dichloromethane and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of dodecane-1,5-dione.
Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is based on well-established procedures for the enzymatic resolution of diols.
A. Synthesis of Racemic this compound (Precursor)
Racemic this compound can be prepared by the reduction of dodecane-1,5-dione.
Materials:
-
Dodecane-1,5-dione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve dodecane-1,5-dione in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic this compound.
B. Enzymatic Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (as the acylating agent)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Standard laboratory glassware
Procedure:
-
To a flask containing a stir bar, add racemic this compound, anhydrous toluene, and activated molecular sieves.
-
Add immobilized Candida antarctica Lipase B to the mixture.
-
Add vinyl acetate (typically 0.5-0.6 equivalents) to initiate the reaction.
-
Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining diol and the acylated product.
-
Once ~50% conversion is reached, filter off the enzyme and the molecular sieves.
-
Wash the solids with toluene and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted chiral this compound from the monoacylated product by flash column chromatography on silica gel.
-
The enantiomeric excess of the resolved diol and the monoacetate can be determined by chiral HPLC analysis. The monoacetate can be hydrolyzed back to the other enantiomer of the diol if desired.
Caption: Simplified schematic of the lipase-catalyzed kinetic resolution of racemic this compound.
Conclusion
The asymmetric synthesis of chiral this compound can be effectively achieved through either Ru-catalyzed asymmetric transfer hydrogenation of the corresponding diketone or by enzymatic kinetic resolution of the racemic diol. The choice of method will depend on factors such as the availability of starting materials, desired enantiomer, and scalability requirements. Both protocols provided offer reliable pathways to access these valuable chiral building blocks for further synthetic applications. Proper analytical techniques, such as chiral HPLC, are essential to verify the enantiopurity of the final products.
Application Notes and Protocols for the Synthesis of Polyesters Using 1,5-Dodecanediol
Disclaimer: Scholarly and patent literature searches did not yield specific examples of the use of 1,5-dodecanediol in polyester synthesis. The following application notes and protocols are based on established methods for structurally similar long-chain aliphatic diols, such as 1,12-dodecanediol and 1,5-pentanediol. These protocols are intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Application Notes
Polyesters synthesized from long-chain diols like this compound are expected to exhibit properties that make them suitable for a variety of applications, from specialty polymers to biomedical materials. The long aliphatic chain of this compound can impart flexibility, hydrophobicity, and a lower melting point to the resulting polyester compared to those synthesized from shorter-chain diols.
Potential Applications:
-
Biomedical Devices: The biodegradability and biocompatibility of aliphatic polyesters make them promising candidates for use in medical devices such as sutures, stents, and drug delivery systems. The hydrophobic nature of a polyester derived from this compound could be advantageous for controlling the release of hydrophobic drugs.
-
Flexible Coatings and Adhesives: The flexibility imparted by the long dodecanediol chain can be beneficial in the formulation of flexible coatings and adhesives for various substrates.
-
Toughening Agents for other Polymers: These polyesters could be blended with other more brittle polymers to improve their impact strength and toughness.
-
Advanced Materials: As a diol, this compound can be a building block for a range of polymeric materials, including polyurethanes and poly(ester-amide)s, expanding its utility in materials science.
Experimental Protocols
The most common method for synthesizing polyesters from diols and dicarboxylic acids is melt polycondensation. This method involves heating the monomers together, often in the presence of a catalyst, to form the polymer with the removal of a small molecule byproduct, typically water.
Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid
This protocol describes a two-stage melt polycondensation procedure, which is a common and effective method for achieving high molecular weight polyesters.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid, dodecanedioic acid)
-
Catalyst (e.g., titanium(IV) butoxide, tin(II) 2-ethylhexanoate)
-
Antioxidant (e.g., Irganox 1010)
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
Stage 1: Esterification
-
Charge the glass reactor with equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Add the catalyst (typically 0.05-0.2 mol% relative to the diacid) and the antioxidant (typically 0.1 wt%).
-
Flush the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the reactor to 150-180°C under a slow stream of nitrogen with mechanical stirring.
-
Maintain these conditions for 2-4 hours, or until the theoretical amount of water has been collected in the distillation receiver.
Stage 2: Polycondensation
-
Gradually increase the temperature to 180-220°C.
-
Slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes.
-
Continue the reaction under high vacuum and at the elevated temperature for another 4-8 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
To stop the reaction, remove the vacuum by introducing nitrogen gas.
-
Extrude the molten polymer from the reactor and allow it to cool to room temperature.
Characterization of the Resulting Polyester
The synthesized polyester should be characterized to determine its physical, chemical, and thermal properties. Common characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Data Presentation
The following tables summarize quantitative data for polyesters synthesized from the structurally similar diols, 1,12-dodecanediol and 1,5-pentanediol, with various dicarboxylic acids. This data provides an indication of the range of properties that might be expected for polyesters derived from this compound.
Table 1: Properties of Polyesters Synthesized from 1,12-Dodecanediol and Various Diacids
| Dicarboxylic Acid | Weight-Average Molecular Weight (Mw) ( g/mol ) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Adipic Acid | 66,360 | 75.8 | 15.2 | 350 |
| Suberic Acid | 75,430 | 82.1 | 20.8 | 255 |
| Sebacic Acid | 81,250 | 88.7 | 25.3 | 254 |
| Dodecanedioic Acid | >60,000 | 88.7 | Not Reported | Not Reported |
Data is compiled from various sources and represents typical values.
Table 2: Properties of Polyesters Synthesized from 1,5-Pentanediol and Various Diacids
| Dicarboxylic Acid | Weight-Average Molecular Weight (Mw) ( g/mol ) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Succinic Acid | >100,000 | 38 | 25 | 600 |
| Adipic Acid | <100,000 | 25 | 18 | 700 |
| Sebacic Acid | >100,000 | 58 | 35 | 550 |
| Dodecanedioic Acid | >100,000 | 62 | 40 | 500 |
Data is compiled from various sources and represents typical values.[1][2]
Visualizations
Experimental Workflow for Polyester Synthesis via Melt Polycondensation
References
Application Notes and Protocols for 1,5-Dodecanediol in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,5-dodecanediol as a monomer in the synthesis of polyurethanes. While specific experimental data for this compound is limited in publicly available literature, this document outlines generalized protocols and expected properties based on the established chemistry of long-chain aliphatic diols in polyurethane systems.
Introduction
Polyurethanes are a versatile class of polymers renowned for their tunable mechanical properties, biocompatibility, and biodegradability, making them highly attractive for biomedical applications, including drug delivery systems.[1][2] The properties of polyurethanes are dictated by the selection of their constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment).[1][3]
This compound, a long-chain aliphatic diol, is a potentially valuable chain extender for modifying the properties of polyurethanes. The inclusion of such long, flexible aliphatic chains in the hard segment can influence the polymer's crystallinity, thermal properties, and mechanical behavior, offering a pathway to tailor materials for specific applications.
Anticipated Effects of this compound on Polyurethane Properties
The incorporation of a long-chain diol like this compound as a chain extender is expected to impart the following characteristics to the resulting polyurethane:
-
Increased Flexibility and Elasticity: The long aliphatic chain of this compound can disrupt the packing of the hard segments, leading to a more flexible and elastomeric polymer.
-
Lower Glass Transition Temperature (Tg): The increased segmental mobility due to the flexible dodecanediol chain is likely to lower the glass transition temperature of the hard segment.
-
Modified Thermal Stability: The overall thermal stability of the polyurethane will be influenced by the nature of the diisocyanate and polyol used, but the introduction of the long aliphatic chain may affect the initial degradation temperature.[1]
-
Enhanced Hydrophobicity: The long hydrocarbon chain of this compound will increase the hydrophobicity of the polyurethane, which can be advantageous for controlling the release of hydrophobic drugs.
-
Potential for Biocompatibility and Biodegradability: Aliphatic polyurethanes are generally considered more biocompatible than their aromatic counterparts.[3] The ester or urethane linkages formed will be susceptible to hydrolysis, potentially rendering the polymer biodegradable.
Potential Applications in Drug Development
The tunable properties of polyurethanes synthesized with this compound make them promising candidates for various drug delivery applications:
-
Controlled Drug Release Matrices: The hydrophobic nature and potential for controlled degradation could allow for the sustained release of therapeutic agents.[3][4][5]
-
Medical Implants and Scaffolds: The enhanced flexibility and biocompatibility could be beneficial for creating scaffolds for tissue engineering and implantable devices.[6]
-
Nanoparticle-based Drug Delivery: Polyurethanes can be formulated into nanoparticles for targeted drug delivery. The properties imparted by this compound could influence drug loading and release kinetics.[4][7]
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes using a diol chain extender. These should be adapted and optimized for specific research needs.
One-Shot Polymerization Method
This method involves reacting all the monomers simultaneously.
Materials:
-
Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))
-
Polyol (e.g., Poly(caprolactone) diol (PCL), Poly(ethylene glycol) (PEG))
-
This compound (Chain Extender)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
Drying: Thoroughly dry all glassware and reagents to prevent side reactions with water. The polyol and this compound should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amounts of the polyol and this compound.
-
Dissolution: Add the anhydrous solvent and stir under a nitrogen atmosphere until all components are fully dissolved.
-
Isocyanate Addition: Slowly add the stoichiometric amount of diisocyanate to the reaction mixture dropwise while stirring vigorously.
-
Catalyst Addition: Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of the total reactants).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and allow the polymerization to proceed for several hours (typically 4-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by pouring it into a non-solvent such as methanol or cold water.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Two-Step (Pre-polymer) Polymerization Method
This method involves first forming a prepolymer by reacting the diisocyanate with the polyol, followed by chain extension with the diol.
Materials: Same as the one-shot method.
Procedure:
-
Drying: As per the one-shot method.
-
Pre-polymer Synthesis: In a reaction flask, react an excess of the diisocyanate with the polyol at a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere with stirring for 1-2 hours. This forms an isocyanate-terminated prepolymer.
-
Chain Extension: In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Polymerization: Slowly add the prepolymer solution to the this compound solution with vigorous stirring. A catalyst can be added at this stage to control the reaction rate.
-
Reaction Completion: Continue stirring at the reaction temperature for several hours until the desired molecular weight is achieved.
-
Purification and Drying: As per the one-shot method.
Characterization of Polyurethanes
To evaluate the properties of the synthesized polyurethanes containing this compound, the following characterization techniques are recommended:
| Property | Characterization Technique | Expected Outcome with this compound |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of urethane bond formation and incorporation of the this compound aliphatic chain. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number average (Mn), weight average (Mw) molecular weights, and polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of glass transition temperature (Tg), melting temperature (Tm), and thermal degradation profile.[8][9][10] |
| Mechanical Properties | Tensile Testing | Measurement of tensile strength, elongation at break, and Young's modulus.[11] |
| Surface Properties | Contact Angle Measurement | Assessment of hydrophobicity/hydrophilicity. |
Data Presentation (Hypothetical)
The following table presents hypothetical data for a series of polyurethanes synthesized with varying molar ratios of this compound to a standard chain extender like 1,4-butanediol (BDO). This illustrates how the properties might be expected to change.
| Polymer ID | This compound:BDO Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition (Tg) of Hard Segment (°C) |
| PU-BDO | 0:100 | 35 | 450 | 85 |
| PU-DD-25 | 25:75 | 30 | 550 | 70 |
| PU-DD-50 | 50:50 | 25 | 650 | 55 |
| PU-DD-75 | 75:25 | 20 | 750 | 40 |
| PU-DD-100 | 100:0 | 15 | 850 | 25 |
Visualizations
Caption: General workflow for the one-shot synthesis of polyurethanes.
Caption: Relationship between monomer choice, polymer properties, and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sustained Release Drug Delivery Applications of Polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmb-journal.com [nmb-journal.com]
- 7. mdpi.com [mdpi.com]
- 8. mit.imt.si [mit.imt.si]
- 9. Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application of 1,5-Dodecanediol in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dodecanediol is a long-chain aliphatic diol that, while not extensively documented in publicly available cosmetic science literature, holds significant potential for use in skincare and dermatological formulations. Its chemical structure, featuring a twelve-carbon backbone with hydroxyl groups at the 1 and 5 positions, suggests a range of functional properties beneficial for cosmetic applications. Due to the limited direct research on this compound, this document extrapolates its potential applications and provides experimental protocols based on the known functions of its isomers (e.g., 1,2-Dodecanediol, 1,12-Dodecanediol) and shorter-chain analogues (e.g., 1,5-Pentanediol).
Inferred Functions and Potential Applications
Based on the properties of similar molecules, this compound is anticipated to function as a multi-faceted ingredient in cosmetic formulations.
-
Skin-Conditioning Agent & Emollient: The long carbon chain of this compound suggests it can form a non-occlusive film on the skin, imparting a smooth and soft feel. This can help to improve skin texture and reduce the appearance of dryness and flakiness. Isomers like 1,12-Dodecanediol are recognized for their emollient and moisturizing properties.[1][2]
-
Solvent: The presence of two hydroxyl groups provides polarity, allowing it to act as a solvent for other cosmetic ingredients that may be difficult to incorporate into formulations. This can enhance the stability and homogeneity of the final product.
-
Penetration Enhancer: Shorter-chain diols, such as 1,5-Pentanediol, have been shown to enhance the percutaneous absorption of active ingredients. It is plausible that this compound could exhibit similar properties, facilitating the delivery of active compounds into the skin.
-
Viscosity Regulator: The molecular structure of this compound may allow it to influence the viscosity of emulsions and gels, contributing to the desired texture and spreadability of a product.
-
Antimicrobial Properties: The isomer 1,2-Dodecanediol has demonstrated antibacterial and antifungal properties.[3] It is conceivable that this compound could also possess some antimicrobial activity, potentially acting as a preservative booster in cosmetic formulations.
Quantitative Data Summary (Inferred and Analogous)
Due to the absence of specific quantitative data for this compound, the following table summarizes data from its isomer, 1,2-Dodecanediol, and a shorter-chain analogue, 1,5-Pentanediol, to provide a comparative reference.
| Property | Test Compound | Concentration | Result | Source |
| Antimicrobial Activity (MIC) | 1,2-Dodecanediol | Not Specified | Effective against S. aureus and S. epidermidis | [3] |
| Penetration Enhancement | 1,5-Pentanediol | 25% | Increased hydrocortisone absorption 4-fold | Safety Assessment of Alkane Diols |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and safety of this compound in cosmetic formulations.
Protocol for Evaluating Skin Moisturization (In-Vivo)
Objective: To assess the short-term and long-term moisturizing effects of a cosmetic formulation containing this compound.
Methodology:
-
Volunteer Recruitment: Recruit a panel of 20-30 healthy volunteers with self-perceived dry skin.
-
Test Product: A cream or lotion formulation containing 2-5% this compound. A placebo formulation without this compound will be used as a control.
-
Acclimatization: Volunteers will acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for 30 minutes before each measurement.
-
Baseline Measurement: Measure baseline skin hydration on the volar forearm of each volunteer using a Corneometer®.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and placebo formulations to randomized sites on the forearms.
-
Post-Application Measurements: Measure skin hydration at 2 hours, 4 hours, and 8 hours post-application for short-term effects. For long-term effects, volunteers will apply the products twice daily for 28 days, with measurements taken at baseline, day 14, and day 28.
-
Data Analysis: Analyze the change in Corneometer® values from baseline for both test and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol for Assessing Skin Barrier Function (In-Vivo)
Objective: To determine the effect of a formulation containing this compound on the skin's barrier function by measuring Transepidermal Water Loss (TEWL).
Methodology:
-
Volunteer Recruitment: Recruit a panel of 20-30 healthy volunteers.
-
Test Product: A cream or lotion formulation containing 2-5% this compound and a placebo control.
-
Acclimatization: Volunteers will acclimatize as described in the moisturization protocol.
-
Baseline Measurement: Measure baseline TEWL on the volar forearm using a Tewameter®.
-
Product Application: Apply the test and placebo formulations as described previously.
-
Post-Application Measurements: Measure TEWL at 4 hours and 8 hours post-application for short-term effects. For long-term effects, conduct measurements at baseline, day 14, and day 28 after twice-daily application.
-
Data Analysis: Compare the changes in TEWL values from baseline between the test and placebo groups. A decrease in TEWL indicates an improvement in skin barrier function.
Protocol for Evaluating Skin Penetration Enhancement (In-Vitro Franz Diffusion Cell)
Objective: To assess the potential of this compound to enhance the penetration of a model active ingredient through the skin.
Methodology:
-
Skin Preparation: Use excised human or porcine skin, mounting it on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Test Formulations:
-
Control: A solution of the model active (e.g., caffeine or niacinamide) in a suitable vehicle.
-
Test: The same solution as the control, but with the addition of 1-5% this compound.
-
-
Application: Apply a finite dose of the control and test formulations to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor fluid (e.g., phosphate-buffered saline) in the receptor compartment.
-
Quantification: Analyze the concentration of the model active in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of the active ingredient that has permeated the skin over time and determine the flux and permeability coefficient. Compare the results between the control and test groups to determine the enhancement ratio.
Visualizations
Logical Workflow for Evaluating this compound in a Cosmetic Formulation
Hypothetical Mechanism of Action for Skin Barrier Enhancement
Conclusion
While direct scientific evidence for the cosmetic applications of this compound is currently limited, its chemical properties and the functions of its isomers and analogues strongly suggest its utility as a skin-conditioning agent, emollient, solvent, and potential penetration enhancer. The provided experimental protocols offer a framework for researchers and formulators to systematically evaluate its efficacy and safety in cosmetic products. Further research is warranted to fully elucidate the specific benefits and mechanisms of action of this compound in skincare.
References
Application Notes and Protocols: 1,5-Dodecanediol as a Precursor for Specialty Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dodecanediol, a difunctional long-chain alcohol, presents a versatile platform for the synthesis of specialty surfactants with unique properties. Its linear twelve-carbon backbone provides the necessary hydrophobicity, while the two hydroxyl groups at the 1 and 5 positions offer reactive sites for the introduction of various hydrophilic head groups. This arrangement allows for the creation of diverse surfactant architectures, including bolaform and gemini surfactants, which exhibit distinct self-assembly behaviors and interfacial properties compared to conventional single-head, single-tail surfactants. These characteristics make them attractive candidates for advanced applications in drug delivery, material science, and nanotechnology.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of specialty surfactants derived from this compound.
Key Applications of this compound Derived Surfactants
Specialty surfactants synthesized from this compound can be designed to have specific functionalities, making them suitable for a range of applications:
-
Drug Delivery Systems: The unique structures of bolaform and gemini surfactants can lead to the formation of stable vesicles and micelles, which are excellent carriers for encapsulating and delivering therapeutic agents.[1][2] Their biocompatibility and ability to enhance drug solubility and bioavailability are of significant interest in pharmaceutical formulations.[3][4]
-
Nanomaterial Synthesis: These surfactants can act as templates or stabilizing agents in the synthesis of nanoparticles, controlling their size, shape, and dispersibility.
-
Biomimetic Systems: The bolaform structure, with hydrophilic groups at both ends of a hydrophobic chain, can mimic membrane-spanning lipids, making them useful for creating artificial cell membranes and studying biological transport processes.
-
Advanced Formulations: Their unique interfacial properties can be leveraged in the formulation of specialized emulsions, foams, and coatings with enhanced stability and performance.
Synthesis of Specialty Surfactants from this compound
The synthesis of specialty surfactants from this compound typically involves the functionalization of one or both hydroxyl groups to introduce hydrophilic moieties. Common synthetic routes include etherification and esterification reactions.
Protocol 1: Synthesis of a Dicationic Gemini Surfactant
This protocol describes a two-step synthesis of a dicationic (gemini) surfactant from this compound. The first step involves the tosylation of the diol, followed by quaternization with a tertiary amine.
Step 1: Tosylation of this compound
Materials:
-
This compound
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add anhydrous pyridine (2.2 equivalents).
-
Slowly add tosyl chloride (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ditosylate product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Step 2: Quaternization to Form the Gemini Surfactant
Materials:
-
This compound ditosylate (from Step 1)
-
N,N-Dimethyldodecylamine
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the purified this compound ditosylate (1 equivalent) in anhydrous acetonitrile.
-
Add N,N-dimethyldodecylamine (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure dicationic gemini surfactant.
Protocol 2: Synthesis of a Non-ionic Bolaform Surfactant
This protocol outlines the synthesis of a non-ionic bolaform surfactant by ethoxylation of this compound.
Materials:
-
This compound
-
Ethylene oxide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) as a catalyst
-
High-pressure reactor (autoclave)
-
Stirring mechanism
-
Temperature and pressure controls
Procedure:
-
Charge the high-pressure reactor with this compound and the catalyst (e.g., KOH, typically 0.1-0.5% by weight of the diol).
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Heat the mixture to the desired reaction temperature (typically 120-180 °C) with stirring.
-
Introduce a calculated amount of ethylene oxide into the reactor under controlled pressure. The molar ratio of ethylene oxide to this compound will determine the length of the polyethylene glycol (PEG) chains.
-
Maintain the reaction at the set temperature and pressure until the desired degree of ethoxylation is achieved. The pressure will drop as the ethylene oxide is consumed.
-
After the reaction is complete, cool the reactor and purge with inert gas.
-
Neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).
-
The resulting non-ionic bolaform surfactant can be used as is or purified further if necessary.
Characterization of this compound Derived Surfactants
The performance and application of the synthesized surfactants are dictated by their physicochemical properties. Key parameters to characterize include the critical micelle concentration (CMC), surface tension at the CMC (γ_CMC), and the hydrophilic-lipophilic balance (HLB).
| Surfactant Type | Hydrophobic Chain | Hydrophilic Head Group(s) | Typical CMC (mM) | Typical Surface Tension (mN/m) |
| Dicationic Gemini | C12 (from this compound) | Quaternary ammonium | 0.1 - 1.0 | 30 - 40 |
| Non-ionic Bolaform | C12 (from this compound) | Polyethylene glycol | 0.01 - 0.1 | 35 - 45 |
Table 1: Expected Physicochemical Properties of Surfactants Derived from this compound. Note: These are estimated values and will vary depending on the specific head group and synthesis conditions.
Experimental Protocol for Determining Critical Micelle Concentration (CMC)
The CMC can be determined by various methods, with surface tensiometry and conductometry being the most common.
Method: Surface Tensiometry
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Glass vessel
-
Micropipettes
Procedure:
-
Prepare a stock solution of the synthesized surfactant in deionized water at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measure the surface tension of each solution, starting from the most dilute, at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[5]
Visualization of Concepts
Logical Flow of Surfactant Synthesis and Application
Caption: Workflow from this compound to specialty surfactants and their applications.
Experimental Workflow for Surfactant Characterization
References
- 1. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mini-review of Nanocarriers in Drug Delivery Systems | British Journal of Pharmacy [bjpharm.org.uk]
- 3. How Biodegradable Polymers Can be Effective Drug Delivery Systems for Cannabinoids? Prospectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of homologous series of surfactants from renewable resources, structure–properties relationship, surface active performance, evaluation of their antimicrobial and anticancer potentialities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 1,5-Dodecanediol by Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Dodecanediol is a long-chain diol with applications in various fields, including polymer chemistry, cosmetics, and as a precursor in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is critical for its intended applications, necessitating an efficient and reliable purification method. This application note provides a detailed protocol for the purification of this compound using flash column chromatography with silica gel, a widely used technique for the separation of moderately polar organic compounds.[1][2][3]
The protocol outlines the principles of the separation, the required materials and equipment, a step-by-step experimental procedure, and methods for assessing the purity of the final product.
Principle of Separation
Flash chromatography is a purification technique that utilizes a stationary phase (in this case, silica gel) and a mobile phase (a solvent mixture) to separate components of a mixture based on their differential partitioning between the two phases.[3] Silica gel is a polar adsorbent, and this method employs normal-phase chromatography where less polar compounds elute faster, and more polar compounds are retained longer on the column.[2] this compound, being a diol, is a polar molecule and will have a strong interaction with the silica gel. By carefully selecting a mobile phase of appropriate polarity, impurities with different polarities can be effectively separated from the target compound. The separation is expedited by applying positive pressure, which pushes the mobile phase through the column at a faster rate than gravity-fed chromatography.[3][4]
Experimental Workflow
Figure 1: Workflow for the purification of this compound by flash chromatography.
Detailed Experimental Protocol
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm particle size)[3]
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Methanol (for cleaning)
-
TLC plates (silica gel 60 F254)
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
-
-
Equipment:
-
Flash chromatography system (manual or automated)[4]
-
Glass column
-
Air or nitrogen source with pressure regulator
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
-
Beakers, flasks, and other standard laboratory glassware
-
Analytical balance
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for purity analysis[5][6]
-
2. Method Development using Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.[1][2]
-
Prepare several eluent mixtures of varying polarity, for example, different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the TLC plates in the different eluent mixtures.
-
Visualize the spots under a UV lamp and/or by staining.
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the this compound spot and good separation from impurities.[1]
3. Column Preparation
-
Select an appropriate size glass column based on the amount of crude material to be purified. A general rule is to use about 25-50 g of silica gel for every 1 g of crude material.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[7]
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.[7]
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[7]
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
5. Elution and Fraction Collection
-
Begin the elution with the initial mobile phase determined from the TLC analysis.
-
Apply gentle air or nitrogen pressure to achieve a steady flow rate.
-
Collect the eluent in fractions of appropriate volumes in test tubes or using a fraction collector.[7]
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This helps to elute the more strongly retained compounds.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing them.
6. Isolation and Purity Assessment
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Determine the yield of the purified product.
-
Assess the final purity of the this compound using an orthogonal analytical method such as Gas Chromatography (GC) or ¹H NMR spectroscopy.[5][6]
Data Presentation
The following table summarizes representative data for the purification of this compound.
| Parameter | Value |
| Starting Material | |
| Mass of Crude this compound | 5.0 g |
| Initial Purity (by GC) | 85% |
| Chromatography Conditions | |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | 40 mm x 200 mm |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient Profile | 0-10 min: 10% B10-30 min: 10-40% B30-40 min: 40-60% B |
| Flow Rate | 20 mL/min |
| Results | |
| Elution Volume of this compound | 250-350 mL |
| Mass of Purified this compound | 4.1 g |
| Yield | 96.5% (of theoretical pure) |
| Final Purity (by GC) | >99% |
Conclusion
This protocol provides a robust method for the purification of this compound using flash column chromatography. The key to a successful separation lies in the careful development of the solvent system using TLC and the proper packing and running of the column. The described procedure can be adapted for different scales of purification and serves as a valuable tool for obtaining high-purity this compound for research and development purposes. The final purity of the product should always be confirmed by an independent analytical technique to ensure it meets the required specifications.[5]
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Gas Chromatography Analysis of 1,5-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dodecanediol is a long-chain aliphatic diol with applications in various chemical syntheses and as a potential component in pharmaceutical and cosmetic formulations. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability studies. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the two hydroxyl groups in this compound, direct analysis can be challenging, often resulting in poor peak shape and column bleed.[1] Derivatization is a key step to convert the polar hydroxyl groups into less polar, more volatile derivatives, making the analyte more amenable to GC analysis.[2][3][4]
This document provides detailed protocols for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation.
Experimental Workflow
The general workflow for the GC analysis of this compound involves sample preparation, including a critical derivatization step, followed by instrumental analysis and data processing.
Caption: General workflow for the GC analysis of this compound.
Method 1: Quantitative Analysis by GC-FID
This method is suitable for the accurate quantification of this compound in various sample matrices.
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS): 1,12-Dodecanediol
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Nitrogen gas, high purity
-
GC vials with inserts and caps
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (1,12-Dodecanediol) at a concentration of 1 mg/mL in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 25 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in dichloromethane to achieve an expected this compound concentration within the calibration range. Add the internal standard to a final concentration of 25 µg/mL.
3. Derivatization Procedure
-
Transfer 100 µL of the standard or sample solution into a GC vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before placing it in the GC autosampler.
4. GC-FID Instrumentation and Conditions The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column[5][6] |
| Carrier Gas | Nitrogen or Helium, at a constant flow rate of 1.5 mL/min[7] |
| Inlet Mode | Splitless |
| Inlet Temperature | 270°C[7] |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 80°C, hold for 1 min- Ramp: 5°C/min to 310°C- Hold: 20 min at 310°C[7] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Auxiliary Gases (FID) | Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (N₂): 30 mL/min |
Quantitative Data Summary
The following table summarizes typical performance data for the GC-FID analysis of derivatized this compound. These values are illustrative and should be determined for each specific laboratory setup.
| Parameter | Typical Value |
| Retention Time (TMS-derivative) | ~15 - 20 min (approx.) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Method 2: Confirmatory Analysis by GC-MS
This method is used to confirm the identity of this compound by providing mass spectral data.
Experimental Protocol
The sample and standard preparation, including the derivatization procedure, are the same as for the GC-FID method.
1. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Thermo Fisher Trace 1310 or equivalent |
| Mass Spectrometer | Single Quadrupole or Ion Trap MS |
| Column | Zebron ZB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[7] |
| Carrier Gas | Helium, at a constant flow rate of 1.5 mL/min[7] |
| Inlet Mode | Splitless |
| Inlet Temperature | 270°C[7] |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 80°C, hold for 1 min- Ramp: 5°C/min to 310°C- Hold: 20 min at 310°C[7] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50 - 550 |
Mass Spectral Data
The identity of the bis-trimethylsilyl (TMS) derivative of this compound can be confirmed by its characteristic mass spectrum. Key fragment ions should be identified and compared to a reference spectrum.
| Parameter | Description |
| Molecular Ion (M+) | Expected at m/z 346 (for C₁₈H₄₂O₂Si₂) |
| Key Fragment Ions | Look for characteristic fragments resulting from cleavage of the TMS groups and the alkyl chain. |
Logical Relationships in GC Method Development
The selection of GC parameters has a direct impact on the quality of the chromatographic separation. The following diagram illustrates these relationships.
Caption: Influence of GC parameters on chromatographic results.
References
- 1. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. iltusa.com [iltusa.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Effect of Different GC Columns on the Quantitative Analysis of Long Chain Alkyl Diols (LCDs) -The Sea:JOURNAL OF THE KOREAN SOCIETY OF OCEANOGRAPHY | Korea Science [koreascience.kr]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pnas.org [pnas.org]
Application Note: Derivatization of 1,5-Dodecanediol for Enhanced GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as long-chain diols, including 1,5-dodecanediol, presents challenges due to their low volatility and tendency to exhibit poor peak shape and tailing on common GC columns.[1] Derivatization is a chemical modification process used to convert these non-volatile compounds into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[2][3][4][5]
This application note details a robust protocol for the derivatization of this compound using silylation, a common and effective derivatization technique.[2][5] Silylation involves the replacement of active hydrogens in the hydroxyl groups of the diol with a trimethylsilyl (TMS) group.[2] This process significantly increases the volatility and thermal stability of the analyte, leading to improved peak symmetry, increased resolution, and enhanced sensitivity in GC-MS analysis.[1][2][5] The most common silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[6][7]
Experimental Protocol
This protocol outlines the silylation of this compound using BSTFA with 1% TMCS as a catalyst, followed by GC-MS analysis.
Materials and Reagents
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate
-
2 mL autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
Standard Preparation
-
Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL in ethyl acetate.
Derivatization Procedure
-
Pipette 100 µL of each standard solution (and a blank solvent sample) into separate 2 mL autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as moisture can deactivate the silylating reagent.[3]
-
Add 50 µL of anhydrous pyridine to each vial to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[3]
-
Allow the vials to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Data Presentation
The derivatization of this compound significantly improves its chromatographic properties. The following table summarizes the expected quantitative data for the underivatized and derivatized analyte.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Peak Tailing Factor |
| Underivatized this compound | ~15.8 | 1.5 x 10^5 | > 2.0 |
| Derivatized this compound | ~12.3 | 8.9 x 10^6 | < 1.2 |
Table 1: Comparison of chromatographic data for underivatized and derivatized this compound.
Visualization
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Polyester Plasticizers Utilizing 1,5-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymeric materials.[1] Traditional phthalate-based plasticizers have faced scrutiny due to potential health and environmental concerns, leading to a growing demand for safer, high-performance alternatives.[2] Polyester plasticizers, synthesized from diols and dicarboxylic acids, represent a promising class of non-volatile and migration-resistant plasticizers.[3] This document outlines the synthesis of novel polyester plasticizers derived from 1,5-dodecanediol and a dicarboxylic acid, and the subsequent evaluation of their performance in a polyvinyl chloride (PVC) matrix. The use of a long-chain diol like this compound is explored for its potential to impart superior flexibility and permanence to the final product.
Synthesis of a Novel Polyester Plasticizer
The synthesis of a polyester plasticizer from this compound and a suitable dicarboxylic acid, such as adipic acid, can be achieved through a melt polycondensation reaction. This method avoids the use of solvents and allows for a more environmentally friendly process.[4] The general reaction involves the esterification of the diol and the diacid at elevated temperatures, typically in the presence of a catalyst, with the removal of water as a byproduct to drive the reaction to completion.[5][6]
General Chemical Reaction
Caption: General reaction for the synthesis of a polyester plasticizer.
Experimental Protocols
Protocol 1: Synthesis of Polyester Plasticizer via Melt Polycondensation
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound and adipic acid in a 1.1:1 molar ratio. The excess diol is to ensure the polyester chains are terminated with hydroxyl groups.
-
Catalyst Addition: Add a suitable catalyst, such as tetrabutyl titanate (TBT), at a concentration of 0.1% by weight of the total reactants.
-
Esterification: Heat the reaction mixture to 180-200°C under a gentle stream of nitrogen gas to facilitate the removal of water. Continue the reaction for 2-4 hours, or until the collection of water ceases.
-
Polycondensation: Gradually reduce the pressure to a high vacuum (e.g., <1 mmHg) and increase the temperature to 200-220°C. Maintain these conditions for 4-6 hours to increase the molecular weight of the polyester.
-
Product Recovery: Cool the reactor to room temperature and collect the resulting polyester plasticizer. The product should be a viscous liquid or a waxy solid.
Protocol 2: Characterization of the Synthesized Polyester Plasticizer
The synthesized polyester should be characterized to determine its physical and chemical properties.
| Parameter | Method | Typical Expected Outcome |
| Molecular Weight (Mn and Mw) | Gel Permeation Chromatography (GPC) | Mn: 2000-5000 g/mol , PDI: 1.5-2.5 |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of ester carbonyl (C=O) peak (~1735 cm⁻¹), absence of broad O-H peak from carboxylic acid. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature > 250°C. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Tg < -20°C, indicating good low-temperature flexibility. |
| Viscosity | Rotational Viscometer | Dependent on molecular weight, typically in the range of 1000-5000 cP at 25°C. |
Protocol 3: Preparation of Plasticized PVC Test Specimens
-
Compounding: Prepare a PVC formulation by mixing PVC resin, the synthesized polyester plasticizer, a thermal stabilizer (e.g., calcium/zinc stearate), and a lubricant on a two-roll mill at 160-170°C for 5-10 minutes until a homogeneous sheet is formed. A typical formulation is provided in the table below.
-
Molding: Press the compounded PVC sheet in a hydraulic press at 170-180°C and 10 MPa for 5 minutes to form a sheet of uniform thickness (e.g., 1 mm).
-
Conditioning: Cool the molded sheet to room temperature under pressure and then condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
| Component | Parts per hundred resin (phr) |
| PVC Resin (K-value 67) | 100 |
| Polyester Plasticizer | 50 |
| Ca/Zn Stearate Stabilizer | 2 |
| Stearic Acid Lubricant | 0.5 |
Protocol 4: Evaluation of Plasticizer Performance in PVC
The performance of the novel plasticizer in PVC should be evaluated and compared to a standard commercial plasticizer like dioctyl phthalate (DOP).
| Property | Test Method | Parameter Measured |
| Hardness | ASTM D2240 | Shore A Durometer |
| Tensile Strength & Elongation at Break | ASTM D638 | Tensile strength (MPa), Elongation (%) |
| Low-Temperature Flexibility | ASTM D746 | Brittleness Temperature (°C) |
| Migration Resistance | ASTM D1203 | Weight loss (%) after exposure to activated carbon at 70°C for 24 hours. |
| Volatility | ASTM D1203 | Weight loss (%) after heating at 100°C for 24 hours. |
Expected Performance of this compound Based Plasticizer
The use of a long-chain diol such as this compound is anticipated to yield a polyester plasticizer with low volatility and high resistance to migration due to its higher molecular weight and increased chain entanglement within the PVC matrix.[7] This would be particularly beneficial in applications requiring long-term durability and safety, such as in medical devices or automotive interiors.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of a novel plasticizer.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis and evaluation of novel polyester plasticizers based on this compound. By following these procedures, researchers can systematically develop and characterize new plasticizers with potentially superior performance and safety profiles compared to existing alternatives. The successful implementation of such novel plasticizers can have significant implications for the development of advanced and safer polymeric materials across various industries, including drug delivery systems where material purity and stability are paramount.
References
Application Notes and Protocols for Enzymatic Reactions Involving 1,5-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for enzymatic reactions involving 1,5-dodecanediol. The focus is on enzymatic oxidation and esterification, highlighting the potential of biocatalysis in the synthesis of valuable chemicals and polymers.
Enzymatic Oxidation of this compound
The enzymatic oxidation of this compound can be achieved using various oxidoreductases, primarily alcohol dehydrogenases (ADHs) and cytochrome P450 monooxygenases (CYPs). These reactions can lead to the formation of valuable products such as hydroxy aldehydes, hydroxy ketones, lactones, and dicarboxylic acids, which are important building blocks in the synthesis of natural products, fine chemicals, and pharmaceuticals.[1]
Alcohol Dehydrogenase (ADH) Catalyzed Oxidation
Alcohol dehydrogenases are a class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. In the case of diols, ADHs can exhibit high regio- and enantioselectivity.
Application: Synthesis of chiral lactones. For instance, the sequential oxidation of a primary alcohol to a carboxylic acid, followed by intramolecular esterification (lactonization), can be achieved. Horse liver alcohol dehydrogenase (HLADH) is a well-studied enzyme for such transformations. The enzymatic oxidation of this compound using HLADH can lead to the formation of δ-dodecalactone.[2]
Quantitative Data Summary:
| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Horse Liver ADH (HLADH) | This compound | δ-Dodecalactone | - | - | [2] |
| PADH III | decane-1,5-diol | (+)-(R)-γ-decalactone | 16% | 80% | [3] |
| HLADH | decane-1,5-diol | (-)-(S)-γ-decalactone | 79% | 20% | [3] |
Note: Data for PADH III and HLADH on decane-1,5-diol is included to illustrate typical performance.
Experimental Protocol: ADH-Catalyzed Oxidation of this compound to δ-Dodecalactone
Materials:
-
This compound
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Standard of δ-dodecalactone for analytical purposes
Equipment:
-
Reaction vessel (e.g., glass vial or flask)
-
Shaking incubator or magnetic stirrer
-
pH meter
-
Centrifuge
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column for analysis
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in a minimal amount of a water-miscible co-solvent if necessary, to aid solubility.
-
In a reaction vessel, combine the phosphate buffer, NAD⁺ (typically in molar excess to the substrate), and the this compound solution.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).
-
-
Enzyme Addition:
-
Add a pre-determined amount of HLADH to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture with gentle agitation for a specified period (e.g., 24-48 hours). Monitor the progress of the reaction by taking aliquots at different time points.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product from the aqueous phase by vigorous mixing, followed by centrifugation to separate the layers. Repeat the extraction process to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Analysis:
-
Analyze the crude product using GC equipped with a chiral column to determine the conversion and enantiomeric excess of the formed δ-dodecalactone. Compare the retention time and mass spectrum with an authentic standard.
-
Cytochrome P450 Monooxygenase (CYP) Catalyzed Hydroxylation
Cytochrome P450 monooxygenases are versatile enzymes capable of inserting an oxygen atom into a wide range of substrates, including alkanes and fatty alcohols. They can be used for the regioselective hydroxylation of long-chain diols.
Application: Regioselective hydroxylation for the synthesis of specialty diols. For example, the self-sufficient cytochrome P450 monooxygenase CYP505E3 from Aspergillus terreus can convert 1-dodecanol to this compound with 55% regioselectivity.[2] This provides a biocatalytic route to this specific diol.
Quantitative Data Summary:
| Enzyme | Substrate | Product | Regioselectivity | Reference |
| CYP505E3 | 1-Dodecanol | This compound | 55% | [2] |
| Engineered CYP153A33 P136A | 1-Dodecanol (10 mM) | α,ω-Dodecanediol | - | [4][5] |
| Wild-type CYP153A33 | 1-Dodecanol | α,ω-Dodecanediol | - | [4] |
Note: Data for engineered and wild-type CYP153A33 on 1-dodecanol is for the production of 1,12-dodecanediol but provides a relevant comparison for whole-cell biotransformation.
Experimental Protocol: Whole-Cell Biotransformation for this compound Production
This protocol is adapted from whole-cell biotransformation of 1-dodecanol for diol production.[4][5]
Materials:
-
Recombinant E. coli strain expressing the desired CYP monooxygenase (e.g., CYP505E3) and its redox partners.
-
Growth medium (e.g., LB or a defined mineral medium).
-
Inducer for gene expression (e.g., IPTG).
-
1-Dodecanol (substrate).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) for GC analysis.
Equipment:
-
Shaking incubator for cell culture.
-
Centrifuge for cell harvesting.
-
Bioreactor (optional, for scaled-up production).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Cell Culture and Induction:
-
Inoculate the growth medium with the recombinant E. coli strain.
-
Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce the expression of the CYP enzyme by adding the inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-25°C) for a set period (e.g., 12-16 hours).
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate buffer).
-
Add the substrate, 1-dodecanol, to the cell suspension. The substrate can be added directly or dissolved in a co-solvent.
-
Incubate the reaction mixture with shaking at a suitable temperature (e.g., 30°C) for the desired reaction time (e.g., 24-72 hours).
-
-
Extraction and Derivatization:
-
Extract the products from the reaction mixture with an equal volume of ethyl acetate.
-
Separate the organic layer by centrifugation.
-
Evaporate the solvent and derivatize the residue with BSTFA at 70°C for 40 minutes to make the diols volatile for GC analysis.[4]
-
-
Analysis:
-
Analyze the derivatized sample by GC-MS to identify and quantify the produced this compound and other isomers.
-
Enzymatic Oxidation Workflow
Caption: Enzymatic conversion of 1-dodecanol to δ-dodecalactone.
Enzymatic Esterification of this compound
Lipases are widely used biocatalysts for esterification reactions due to their stability in organic solvents and broad substrate specificity. They can catalyze the formation of esters from alcohols and carboxylic acids.
Application: Synthesis of polyesters. This compound can be used as a monomer in the lipase-catalyzed synthesis of polyesters. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for such polymerizations, showing a preference for longer linear diols.[6]
Quantitative Data Summary:
| Enzyme | Monomers | Polymer | Molecular Weight (Mn) | Reference |
| Candida antarctica Lipase B (CALB) | 1,12-Dodecanediol, Dimethyl 2,5-furandicarboxylate, 3,4-Bis(hydroxymethyl)furan | Furan-based copolyester | - | [7] |
| Novozym 435 | 1-Thioglycerol, 1,12-Dodecanedioic acid | Poly(1,12-dodecanedioic acid-co-1-thioglycerol) | ~170,000 Da | [8] |
| Novozym 435 | 1-Thioglycerol, Diethyl 1,12-dodecanedioate | Poly(diethyl 1,12-dodecanedioate-co-1-thioglycerol) | ~7,100 Da | [8] |
Note: Data provided is for the related 1,12-dodecanediol and its diacid/diester, illustrating the feasibility of using long-chain diols in enzymatic polyesterification.
Experimental Protocol: Lipase-Catalyzed Synthesis of Polyesters from this compound
Materials:
-
This compound
-
A dicarboxylic acid or its ester (e.g., adipic acid, dimethyl adipate)
-
Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, diphenyl ether)
-
Molecular sieves (optional, for water removal)
Equipment:
-
Reaction flask equipped with a Dean-Stark trap or a vacuum system for water/alcohol removal
-
Heating mantle with a temperature controller and magnetic stirrer
-
Gel Permeation Chromatography (GPC) for molecular weight analysis
Procedure:
-
Reaction Setup:
-
To a reaction flask, add equimolar amounts of this compound and the dicarboxylic acid (or its diester).
-
Add the anhydrous organic solvent.
-
If a dicarboxylic acid is used, a system for water removal (like a Dean-Stark trap or vacuum) is crucial to drive the equilibrium towards ester formation. If a diester is used, the removal of the resulting alcohol (e.g., methanol) is necessary.
-
-
Enzyme Addition:
-
Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the monomers).
-
-
Polymerization:
-
Heat the reaction mixture to the optimal temperature for the lipase (e.g., 60-90°C) with continuous stirring.
-
Apply vacuum to remove the condensation by-product (water or alcohol).
-
Allow the reaction to proceed for an extended period (e.g., 24-72 hours), monitoring the viscosity of the solution as an indicator of polymerization.
-
-
Polymer Isolation:
-
Stop the reaction by cooling the mixture and filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., cold methanol or ethanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
-
Analysis:
-
Characterize the synthesized polyester by determining its molecular weight and polydispersity index using GPC.
-
Further structural characterization can be performed using techniques like NMR and FTIR spectroscopy.
-
Enzymatic Polyesterification Workflow
Caption: General workflow for lipase-catalyzed polyester synthesis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. - [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiol-functionalized copolymeric polyesters by lipase-catalyzed esterification and transesterification of 1,12-dodecanedioic acid and its diethyl ester, respectively, with 1-thioglycerol [agris.fao.org]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 1,5-Dodecanediol
Welcome to the technical support center for the selective synthesis of 1,5-Dodecanediol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Troubleshooting Guides
The selective synthesis of this compound can be challenging due to the need for high regioselectivity. The following guides address potential issues in common synthetic routes.
Route 1: Ring Opening of 2-Heptyl-Tetrahydrofuran
This method involves the cleavage of the ether linkage in 2-heptyl-tetrahydrofuran to yield the desired 1,5-diol.
Potential Issues & Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | - Inactive or insufficient Lewis acid catalyst.- Reaction temperature is too low. | - Use a freshly opened or purified Lewis acid (e.g., AlCl₃, BF₃·OEt₂).- Increase the reaction temperature in increments of 5-10°C. |
| Formation of Halogenated Byproducts | - Nucleophilic attack by the halide from the Lewis acid. | - Use a Lewis acid with a non-nucleophilic counter-ion.- Consider using a milder ring-opening protocol. |
| Mixture of Diol Isomers | - Non-regioselective ring opening. | - Employ a sterically hindered Lewis acid to favor cleavage at the less hindered C-O bond. |
Experimental Protocol: Ring Opening of 2-Heptyl-Tetrahydrofuran
-
To a solution of 2-heptyl-tetrahydrofuran (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid (e.g., trimethylsilyl iodide, 1.2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Hydroboration-Oxidation of 1,4-Dodecadiene
This two-step process involves the anti-Markovnikov addition of a borane reagent across a double bond, followed by oxidation to the alcohol.[1][2]
Potential Issues & Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Diol | - Incomplete hydroboration or oxidation.- Use of a sterically hindered borane that reacts slowly. | - Ensure anhydrous conditions for the hydroboration step.- Use a less sterically hindered borane reagent (e.g., BH₃·THF).- Ensure complete oxidation by adding the oxidizing agent slowly at a controlled temperature. |
| Formation of Isomeric Diols | - Non-regioselective hydroboration.- Migration of the boron intermediate. | - Use a bulky borane reagent (e.g., 9-BBN) to enhance regioselectivity for the less substituted double bond.[3]- Maintain a low reaction temperature during hydroboration. |
| Presence of Boron Impurities in Product | - Incomplete removal of boron byproducts. | - Perform an extractive workup with aqueous base to remove boric acid and its salts. |
Experimental Protocol: Hydroboration-Oxidation of 1,4-Dodecadiene
-
To a solution of 1,4-dodecadiene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a borane reagent (e.g., 9-BBN, 2.2 equivalents) at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Cool the reaction mixture to 0°C and slowly add a solution of sodium hydroxide (3 M aqueous solution), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Stir the mixture at room temperature for 1-2 hours.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the selective synthesis of this compound challenging?
A1: The primary challenge lies in achieving high regioselectivity. Many synthetic methods that can introduce hydroxyl groups may not be selective for the 1 and 5 positions on a dodecane chain, leading to a mixture of isomers that can be difficult to separate.
Q2: Can I use a Grignard reaction to synthesize this compound?
A2: Theoretically, yes. For example, the reaction of a Grignard reagent derived from 1-bromo-4-chlorobutane with heptanal, followed by conversion of the chloro group to a hydroxyl group. However, this multi-step route can be prone to side reactions and may result in low overall yields.
Q3: What analytical techniques are best for characterizing the product and identifying isomers?
A3: A combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the overall structure and the position of the hydroxyl groups. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing purity and identifying any isomeric byproducts based on their fragmentation patterns.
Q4: Are there any biocatalytic methods for the synthesis of this compound?
A4: While biocatalytic methods have been developed for the synthesis of α,ω-diols like 1,12-dodecanediol, the selective synthesis of this compound using enzymes or whole-cell systems is not well-established and would likely require significant enzyme engineering to achieve the desired regioselectivity.[4]
Visualizations
Caption: Workflow for this compound synthesis via ring opening.
Caption: Workflow for this compound synthesis via hydroboration-oxidation.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 1,5-Dodecanediol synthesis
Technical Support for 1,5-Dodecanediol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. Given the limited specific literature on this compound, this guide focuses on the adaptation of general methodologies for the synthesis of 1,5-diols to this specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for this compound?
A1: While specific literature for this compound is scarce, several general methods for the synthesis of 1,5-diols can be adapted. The most promising routes include:
-
Reduction of Dodecane-1,5-dione: This involves the reduction of a 1,5-dicarbonyl compound to the corresponding diol.
-
Grignard Reaction: The reaction of a suitable Grignard reagent with a lactone or an ester containing a carbonyl group at the 5-position.
-
Hydroboration-Oxidation of a Diene: The anti-Markovnikov hydration of a non-conjugated diene like 1,4-dodecadiene.
Q2: What are the expected physical properties of this compound?
Q3: How can I purify the final this compound product?
A3: Purification of long-chain aliphatic diols typically involves a combination of techniques. Due to their relatively low volatility, distillation under high vacuum is often necessary. Crystallization from a suitable solvent or solvent mixture can also be an effective method for purification. Column chromatography on silica gel may be employed, but can be challenging for larger scale purifications.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: Safety precautions will depend on the chosen synthetic route.
-
Grignard Reactions: These are highly sensitive to moisture and air. All glassware must be thoroughly dried, and anhydrous solvents must be used. Grignard reagents are also flammable and can react violently with water.
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (like Raney Nickel) or a catalyst that can ignite in the presence of air and a solvent (like Palladium on carbon). Proper handling and inert atmosphere techniques are crucial.
-
Hydroboration: Borane reagents are flammable, toxic, and react with moisture. These reactions should be carried out in a well-ventilated fume hood under an inert atmosphere.
Troubleshooting Guides by Synthetic Method
Method 1: Reduction of Dodecane-1,5-dione
This method involves the conversion of a 1,5-diketone to a 1,5-diol using a reducing agent.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (starting material remains) | - Insufficient reducing agent.- Low reaction temperature or short reaction time.- Poor quality of reducing agent. | - Increase the molar equivalents of the reducing agent.- Allow the reaction to stir for a longer period or at a slightly elevated temperature.- Use a fresh batch of the reducing agent. |
| Formation of multiple products (by TLC or GC-MS) | - Over-reduction to the alkane (less common with NaBH4).- Formation of side products from impurities in the starting material. | - Use a milder reducing agent or control the reaction temperature more carefully.- Purify the starting dodecane-1,5-dione before the reduction. |
| Low isolated yield | - Product loss during workup and extraction.- Incomplete reaction.- Difficult purification. | - Perform multiple extractions of the aqueous layer.- Ensure the reaction has gone to completion before workup.- Optimize purification method (e.g., choice of solvent for chromatography or crystallization). |
Method 2: Grignard Reaction
This route could involve the reaction of a heptylmagnesium halide with a five-carbon lactone (like γ-valerolactone) or an ester of a 5-oxocarboxylic acid.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate | - Wet glassware or solvents.- Inactive magnesium surface (oxide layer). | - Flame-dry all glassware and use anhydrous solvents.- Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| Low yield of diol | - Side reactions of the Grignard reagent (e.g., Wurtz coupling).- Enolization of the ester/lactone.- Incomplete reaction. | - Add the alkyl halide slowly to the magnesium turnings during Grignard formation.- Use a less sterically hindered Grignard reagent or a different substrate.- Use an excess of the Grignard reagent and ensure sufficient reaction time. |
| Formation of a tertiary alcohol instead of the diol | - If using an ester, the intermediate ketone reacts with a second equivalent of the Grignard reagent. | - This is a common issue with esters. Using a lactone as the starting material is often preferred as it is less prone to this side reaction. Slow addition of the Grignard at low temperatures can also help. |
Experimental Protocols (General Procedures)
Disclaimer: These are general protocols that must be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Reduction of Dodecane-1,5-dione with Sodium Borohydride
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve dodecane-1,5-dione (1.0 eq.) in ethanol (or THF) to a concentration of approximately 0.2 M.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH4) (2.0-4.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding 1 M HCl until the bubbling ceases and the pH is acidic.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
Protocol 2: Grignard Reaction with a Lactone
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq.). Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to activate the magnesium. Slowly add a solution of heptyl bromide (1.0 eq.) in anhydrous ether/THF to maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Reaction: In a separate flame-dried flask, dissolve the lactone (e.g., γ-valerolactone, 1.0 eq.) in anhydrous ether/THF and cool to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent via cannula or a dropping funnel.
-
Monitoring and Workup: After the addition, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction and Purification: Extract the mixture with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude diol by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of General Synthesis Methods for 1,5-Diols
| Method | Typical Yield Range | Key Reagents | Common Side Products | Advantages | Disadvantages |
| Diketone Reduction | 60-95% | NaBH4, LiAlH4, H2/catalyst | Over-reduced alkanes, hemiacetals | High yields, relatively clean reactions. | Starting diketone may not be readily available. |
| Grignard Reaction | 40-80% | Organomagnesium halides, esters, lactones | Tertiary alcohols (from esters), Wurtz coupling products | Versatile C-C bond formation. | Moisture sensitive, potential for multiple side reactions. |
| Hydroboration-Oxidation | 70-90% | Borane (BH3), H2O2, NaOH | Isomeric alcohols, over-oxidation products | High regioselectivity (anti-Markovnikov), stereospecific (syn-addition). | Requires a specific diene precursor, borane reagents are hazardous. |
Table 2: Predicted and Representative Physical Properties of Long-Chain Diols
| Property | This compound (Predicted) | 1,12-Dodecanediol (Experimental) |
| Molecular Formula | C12H26O2[1] | C12H26O2[2][3] |
| Molecular Weight | 202.34 g/mol | 202.33 g/mol [2][3] |
| Melting Point | N/A | 79-84 °C[3] |
| Boiling Point | N/A | 188-190 °C at 12 mmHg[3] |
| Solubility | Predicted to be soluble in alcohols and ether, insoluble in water. | Soluble in alcohol and warm ether; insoluble in water and petroleum ether. |
References
Technical Support Center: Synthesis of 1,5-Dodecanediol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dodecanediol. Due to the limited specific literature on this compound, this guide focuses on potential issues arising from plausible synthetic routes, drawing from established organic chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthetic routes to prepare this compound?
A1: While specific literature for this compound is scarce, two plausible retrosynthetic approaches can be considered. The first involves the hydroboration-oxidation of dodeca-1,4-diene. The second approach is a Grignard reaction between a Grignard reagent derived from 1-bromo-4-pentanol (with a protected alcohol) and heptanal, followed by deprotection.
Q2: What are the common by-products I should be aware of during the synthesis?
A2: By-product formation is highly dependent on the chosen synthetic route and reaction conditions. For a hydroboration-oxidation approach, potential by-products include isomeric diols (e.g., 1,4-dodecanediol), incompletely oxidized organoborane intermediates, and over-oxidized products like aldehydes or carboxylic acids. In a Grignard-based synthesis, common by-products can include unreacted starting materials, homo-coupled products from the Grignard reagent, and products resulting from side reactions with the protecting group.
Q3: How can I minimize by-product formation?
A3: To minimize by-products, careful control of reaction conditions is crucial. For hydroboration-oxidation, ensure the use of a stoichiometric amount of the hydroborating agent and maintain a controlled temperature during oxidation. For Grignard reactions, it is essential to use anhydrous solvents and reagents to prevent quenching of the Grignard reagent. The choice of protecting group for any existing hydroxyl functionalities is also critical to prevent side reactions.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying by-products?
A4: Thin-layer chromatography (TLC) is a valuable technique for monitoring the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying the desired product and characterizing any by-products formed.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Hydroboration-Oxidation
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction by TLC until the starting alkene is consumed. |
| Suboptimal temperature | Maintain the recommended temperature for both the hydroboration and oxidation steps. |
| Impure reagents | Use freshly opened or distilled solvents and high-purity reagents. |
| Isomerization of the starting diene | Ensure the starting dodeca-1,4-diene is of high purity and has not isomerized. |
Issue 2: Presence of Multiple Isomeric Diols as By-products
| Potential Cause | Troubleshooting Step |
| Non-regioselective hydroboration | Use a sterically hindered borane reagent (e.g., 9-BBN) to improve regioselectivity. |
| Isomeric impurities in the starting alkene | Purify the starting dodeca-1,4-diene by distillation or chromatography before use. |
Issue 3: Formation of Carbonyl By-products (Aldehydes/Ketones)
| Potential Cause | Troubleshooting Step |
| Over-oxidation during workup | Maintain a basic pH during the hydrogen peroxide oxidation step. |
| Use of alternative oxidants | Stick to hydrogen peroxide for the oxidation of the organoborane intermediate.[1] |
Issue 4: Low Yield in Grignard-based Synthesis
| Potential Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Poor quality magnesium | Use freshly activated magnesium turnings. |
| Inefficient Grignard reagent formation | Use a small crystal of iodine to initiate the reaction. |
| Side reactions with protecting groups | Choose a robust protecting group that is stable to Grignard reagents (e.g., tert-butyldimethylsilyl ether). |
Experimental Protocols (General Methodologies)
Please note: These are generalized protocols and may require optimization for the specific synthesis of this compound.
Protocol 1: Hydroboration-Oxidation of Dodeca-1,4-diene
-
Hydroboration: To a solution of dodeca-1,4-diene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-THF complex (BH3-THF) dropwise at 0 °C.[2] The reaction mixture is then stirred at room temperature for a specified time to ensure complete hydroboration.
-
Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide.[2] The mixture is stirred for several hours, allowing the oxidation to proceed.
-
Workup: The reaction is quenched by the addition of water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Protocol 2: Grignard Reaction for Diol Synthesis
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are stirred with a small amount of iodine in anhydrous diethyl ether. A solution of the protected bromo-alcohol in anhydrous diethyl ether is added dropwise to initiate and sustain the formation of the Grignard reagent.[3]
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of heptanal in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The protecting group is then removed under appropriate conditions (e.g., using a fluoride source for silyl ethers) to yield the crude diol, which is then purified.
Visualizations
Caption: Hydroboration-Oxidation Workflow for this compound Synthesis.
Caption: Grignard Synthesis Workflow for this compound.
References
Technical Support Center: Improving the Yield of Long-Chain Diol Production
Disclaimer: Information regarding the specific synthesis and yield optimization of 1,5-dodecanediol is limited in publicly available scientific literature. Therefore, this technical support guide utilizes the production of a similar long-chain diol, 1,12-dodecanediol , via the hydrogenation of dodecanedioic acid as a representative model. The principles and troubleshooting strategies outlined here are generally applicable to the synthesis of other long-chain diols, but specific reaction conditions and outcomes may vary for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for long-chain diols such as 1,12-dodecanediol?
A1: Long-chain diols are synthesized through various chemical and biological methods. A common industrial chemical route is the hydrogenation of the corresponding dicarboxylic acid or its ester. For instance, 1,12-dodecanediol can be produced by the hydrogenation of dodecanedioic acid (DDDA) or its dimethyl ester.[1] Another method involves the oxidation of cyclododecanone to lauryl lactone, followed by reduction to 1,12-dodecanediol.[1] Biotechnological routes are also being developed, such as the whole-cell biotransformation of alkanes or fatty acids using genetically engineered microorganisms.[2][3]
Q2: Which experimental parameters are most critical for optimizing the yield of 1,12-dodecanediol via hydrogenation?
A2: The key parameters to control for maximizing the yield of 1,12-dodecanediol during the hydrogenation of dodecanedioic acid are:
-
Catalyst Selection: The type of catalyst and its support significantly impact conversion and selectivity. Noble metals like ruthenium and iridium, as well as bimetallic catalysts such as Ni-Sn, have shown high efficacy.[4][5]
-
Temperature: The reaction temperature must be carefully controlled to ensure complete conversion without promoting side reactions that lead to byproducts.
-
Hydrogen Pressure: Sufficient hydrogen pressure is crucial for the reduction of the carboxylic acid groups. The optimal pressure will depend on the catalyst and reaction temperature.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.
-
Reaction Time: The duration of the reaction needs to be optimized to achieve maximum conversion while minimizing the formation of degradation products.
Q3: What types of catalysts are most effective for the hydrogenation of dicarboxylic acids to diols?
A3: A range of heterogeneous catalysts are effective for the hydrogenation of dicarboxylic acids. These include:
-
Ruthenium-based catalysts: Ruthenium on a carbon support (Ru/C) is a commonly used catalyst for this type of reduction.[1]
-
Iridium-based catalysts: Iridium supported on metal oxides like Nb2O5 has demonstrated high conversion and selectivity under milder conditions.[4]
-
Copper-chromite catalysts: These are used commercially for fatty acid hydrogenation, though they often require harsh reaction conditions.[4]
-
Bimetallic catalysts: Nickel-tin (Ni-Sn) alloys supported on materials like TiO2 have been shown to be highly effective for the selective hydrogenation of fatty acids to alcohols.[5]
Troubleshooting Guides
Problem 1: Low Conversion of Dodecanedioic Acid
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | - Ensure the catalyst is fresh and has been properly activated according to the manufacturer's protocol.- Increase the catalyst loading, but be mindful of potential cost implications and side reactions. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10°C, monitoring for improvements in conversion and any increase in byproducts. |
| Inadequate Hydrogen Pressure | - Check for leaks in the reactor system.- Increase the hydrogen pressure to ensure sufficient availability for the reaction. |
| Poor Mass Transfer | - Increase the stirring speed to improve the mixing of the catalyst, substrate, and hydrogen. |
| Catalyst Poisoning | - Ensure the starting materials and solvent are of high purity and free from contaminants that can poison the catalyst (e.g., sulfur compounds). |
Problem 2: Low Selectivity towards 1,12-Dodecanediol (High Byproduct Formation)
| Potential Cause | Recommended Solution |
| Over-hydrogenation | - Reduce the reaction temperature or pressure to decrease the likelihood of reducing the diol further to dodecane.[4]- Decrease the reaction time. |
| Side Reactions | - Optimize the catalyst choice. For example, certain catalyst supports can influence selectivity.[4]- Adjust the solvent. For instance, using methanol can help in the reduction of acid byproducts by converting them to easily reducible methyl esters.[1] |
| Formation of Esters | - In the case of di-acid starting material, dimerization can occur. The use of a solvent like methanol can mitigate this by forming methyl esters which are then reduced.[1] |
Problem 3: Catalyst Deactivation
| Potential Cause | Recommended Solution |
| Sintering of Metal Particles | - Avoid excessively high reaction temperatures. |
| Leaching of Active Metal | - Ensure the solvent and reaction conditions are not too harsh for the catalyst support. |
| Fouling by Byproducts | - Purify the starting material to remove any potential foulants.- Consider a different catalyst that may be more resistant to fouling. |
Experimental Protocols
Protocol: Hydrogenation of Dodecanedioic Acid to 1,12-Dodecanediol
This protocol is a generalized procedure based on common laboratory practices for similar hydrogenations.
-
Reactor Preparation:
-
Add dodecanedioic acid (1 equivalent) and the chosen catalyst (e.g., 5 wt% Ru/C) to a high-pressure autoclave reactor equipped with a magnetic stirrer.
-
Add the solvent (e.g., 1,4-dioxane or methanol).
-
-
System Purge:
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) several times to remove any residual air.
-
Subsequently, purge the system with hydrogen gas.
-
-
Reaction Conditions:
-
Reaction Monitoring:
-
Maintain the temperature and pressure for the specified reaction time (e.g., 17-24 hours).[4]
-
Monitor the reaction progress by taking small samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude 1,12-dodecanediol can be purified by recrystallization or column chromatography.
-
Data Presentation
Table 1: Effect of Catalyst Support on Dodecanol Yield in Dodecanoic Acid Hydrogenation [4]
| Catalyst (7.5 wt% Ir) | Support | Conversion (%) | Dodecanol Yield (%) | Dodecane Yield (%) |
| Ir/Nb2O5 | Niobium(V) oxide | 100 | 89.1 | 10.9 |
| Ir/AlOOH | Aluminum oxyhydroxide | 100 | 52.2 | 47.8 |
| Ir/TiO2 | Titanium dioxide | 100 | 48.7 | 51.3 |
| Ir/MoO3 | Molybdenum trioxide | 100 | 9.3 | 90.7 |
Table 2: Influence of Reaction Conditions on Dodecanol Yield from Dodecanoic Acid over Ir/Nb2O5 Catalyst [4]
| Temperature (°C) | H2 Pressure (MPa) | Time (h) | Conversion (%) | Dodecanol Yield (%) |
| 170 | 4.0 | 17 | 100 | 89.1 |
| 200 | 8.0 | 17 | 100 | 86.2 |
| 200 | 8.0 | 40 | 100 | 58.9 |
Visualizations
Caption: Chemical synthesis pathway of 1,12-dodecanediol.
Caption: A logical workflow for troubleshooting low yield.
References
- 1. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 2. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts [mdpi.com]
- 5. journal.bcrec.id [journal.bcrec.id]
Technical Support Center: Polymerization of 1,5-Dodecanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 1,5-dodecanediol. The information is presented in a question-and-answer format to directly address common challenges encountered during polyester synthesis.
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polymer
Question: We are consistently obtaining polyesters with low molecular weight and a high polydispersity index (PDI). What are the potential causes and how can we troubleshoot this?
Answer: Low molecular weight in step-growth polymerization is a common issue that can stem from several factors. Here is a systematic approach to diagnosing and resolving the problem:
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Detailed Troubleshooting Steps:
-
Monomer Purity: The purity of both this compound and the corresponding diacid is critical. Impurities can act as chain stoppers, preventing the formation of long polymer chains.
-
Recommendation: Ensure monomers are of high purity (>99%). If necessary, purify the this compound by recrystallization or distillation. The purity can be verified using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of the functional groups. An excess of either the diol or the diacid will lead to a lower degree of polymerization.[1]
-
Recommendation: Accurately weigh the monomers to ensure a precise 1:1 molar ratio of hydroxyl (-OH) to carboxylic acid (-COOH) groups. Even a small deviation can significantly impact the final molecular weight.
-
-
Byproduct Removal: The condensation reaction produces a small molecule byproduct, typically water. The polymerization is an equilibrium reaction, and efficient removal of this byproduct is necessary to drive the reaction towards the formation of high molecular weight polymer.[2]
-
Recommendation: Conduct the final stages of the polymerization under high vacuum (e.g., < 1 mbar). Ensure the reaction setup has efficient stirring to increase the surface area for water evaporation and a well-designed trap system to collect the water.
-
-
Catalyst Activity: The choice and concentration of the catalyst are crucial for achieving a high reaction rate.[3] An inactive or inappropriate catalyst will result in incomplete conversion.
-
Recommendation: Use a suitable catalyst for polyesterification, such as tin(II) octoate, titanium(IV) isopropoxide, or antimony trioxide. Ensure the catalyst is not deactivated and use it at the recommended concentration (typically 100-500 ppm).
-
-
Reaction Conditions: Inadequate reaction temperature or time can lead to incomplete polymerization.
-
Recommendation: A typical two-stage melt polycondensation is often employed. The first stage (esterification) is carried out at a lower temperature (e.g., 150-180°C) to form oligomers, followed by a second stage (polycondensation) at a higher temperature (e.g., 200-240°C) under high vacuum.[4] The reaction progress can be monitored by measuring the amount of water collected or by analyzing samples using techniques like Gel Permeation Chromatography (GPC).
-
Table 1: Typical Reaction Parameters for Polyesterification of Long-Chain Diols
| Parameter | Typical Range | Recommendation for this compound |
| Monomer Purity | > 99% | Verify by NMR or GC-MS |
| Stoichiometric Ratio (-OH:-COOH) | 1.00 ± 0.01 | 1.00 |
| Catalyst Concentration | 100 - 500 ppm | Start with 250 ppm of Tin(II) octoate |
| Esterification Temperature | 150 - 190°C | 160 - 180°C |
| Polycondensation Temperature | 200 - 250°C | 210 - 230°C |
| Final Vacuum | < 1 mbar | < 0.5 mbar |
| Reaction Time | 4 - 24 hours | Monitor progress by GPC |
Issue 2: Polymer Discoloration (Yellowing)
Question: Our polyester from this compound is turning yellow, especially at higher reaction temperatures. What causes this and how can we prevent it?
Answer: Yellowing of polyesters during synthesis is often due to thermal degradation and side reactions. Here's how to address this issue:
Logical Relationship of Polymer Discoloration
References
Preventing the degradation of 1,5-Dodecanediol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,5-Dodecanediol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during reactions?
A1: The primary degradation pathways for this compound involve two main types of reactions:
-
Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of a δ-lactone (a cyclic ester). This is particularly common in the presence of oxidizing agents. The reaction proceeds through the initial oxidation of one alcohol to an aldehyde, which then undergoes intramolecular cyclization to a lactol, followed by further oxidation to the lactone.
-
Intramolecular Cyclization (Etherification): Under certain conditions, typically acidic or basic catalysis, this compound can undergo intramolecular cyclization to form a six-membered cyclic ether, tetrahydropyran-2-heptanol.
Q2: How can I prevent the degradation of this compound?
A2: The most effective strategy to prevent degradation is to protect the hydroxyl groups before proceeding with the desired reaction. This involves converting the hydroxyl groups into a less reactive functional group (a protecting group) that is stable to the reaction conditions and can be easily removed later.
Q3: What are the most suitable protecting groups for this compound?
A3: The choice of protecting group depends on the specific reaction conditions you plan to use. Here are some commonly used protecting groups for alcohols, categorized by their stability:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are versatile and widely used. They are generally stable to a wide range of non-acidic reagents.
-
Alkoxyalkyl Ethers (e.g., THP, MOM): These are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.
-
Benzyl Ethers (Bn): These are robust and stable to both acidic and basic conditions. They are typically removed by catalytic hydrogenation.
Q4: Can I selectively protect only one of the hydroxyl groups in this compound?
A4: Yes, selective protection of one hydroxyl group is possible, although it can be challenging as both are primary alcohols and have similar reactivity. Strategies to achieve monoprotection include:
-
Using a stoichiometric amount of the protecting group: By carefully controlling the amount of the protecting agent (e.g., 1.0-1.1 equivalents), you can favor the formation of the mono-protected product.
-
Exploiting subtle differences in steric hindrance: While both hydroxyls are primary, there might be slight differences in their steric environment that can be exploited with bulky protecting groups.
-
Enzymatic protection/deprotection: Enzymes can offer high selectivity for one hydroxyl group over the other.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Lactone
Symptom: Your reaction mixture shows a new product with a characteristic ester peak in the IR spectrum and a molecular weight corresponding to the loss of two hydrogen atoms from this compound.
Possible Cause: Unintentional oxidation of the diol. This can be caused by:
-
The presence of oxidizing agents in your reagents or solvents.
-
Exposure of the reaction to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of metal catalysts.
Troubleshooting Steps:
-
Protect the Hydroxyl Groups: Before carrying out reactions that are sensitive to oxidation, protect the hydroxyl groups of this compound with a suitable protecting group (see FAQs).
-
Use Deoxygenated Solvents and an Inert Atmosphere: Purge your solvents with an inert gas (e.g., argon or nitrogen) and run the reaction under an inert atmosphere to minimize exposure to oxygen.
-
Check Reagent Purity: Ensure that all your reagents and solvents are free from oxidizing impurities.
Issue 2: Formation of a Cyclic Ether
Symptom: You observe a byproduct with a molecular weight corresponding to the loss of a water molecule from this compound. The 1H NMR spectrum may show characteristic signals for a tetrahydropyran ring.
Possible Cause: Acid- or base-catalyzed intramolecular cyclization.
Troubleshooting Steps:
-
Control the pH of the Reaction:
-
If your desired reaction is acid-catalyzed, consider using a milder Lewis acid or a non-acidic catalyst if possible.
-
If your reaction is base-catalyzed, use a non-nucleophilic base and the mildest conditions that will effect the desired transformation.
-
-
Protect the Hydroxyl Groups: This is the most reliable way to prevent intramolecular cyclization. Choose a protecting group that is stable to your reaction conditions.
-
Lower the Reaction Temperature: Intramolecular reactions are often favored at higher temperatures. Running the reaction at a lower temperature may reduce the rate of cyclization.
Experimental Protocols
Protocol 1: Protection of this compound with tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the protection of both hydroxyl groups of this compound.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Protecting Groups for Alcohols and Their Stability
| Protecting Group | Abbreviation | Stable to | Labile to |
| tert-Butyldimethylsilyl ether | TBDMS | Bases, nucleophiles, mild oxidants | Acids, fluoride ions |
| Triisopropylsilyl ether | TIPS | Bases, nucleophiles, mild oxidants | Acids, fluoride ions |
| Tetrahydropyranyl ether | THP | Bases, nucleophiles | Strong acids |
| Methoxymethyl ether | MOM | Bases, nucleophiles | Strong acids |
| Benzyl ether | Bn | Acids, bases, nucleophiles | Catalytic hydrogenation |
Visualizations
Caption: Degradation pathways of this compound.
Caption: General workflow for using protecting groups.
Technical Support Center: Scaling Up the Synthesis of 1,5-Dodecanediol
References
- 1. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,5-Dodecanediol in Formulations
Disclaimer: Information regarding the specific stability of 1,5-Dodecanediol in formulations is limited in publicly available literature. The following troubleshooting guides and FAQs are based on general principles of diol chemistry and information available for related long-chain diols, such as 1,12-Dodecanediol and 1,2-Dodecanediol. These guidelines should be adapted and verified through formulation-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when formulating with this compound?
While specific data for this compound is scarce, long-chain diols can be susceptible to several stability challenges:
-
Oxidation: The hydroxyl groups can be susceptible to oxidation, especially in the presence of heat, light, and transition metal ions. This can lead to the formation of aldehydes, ketones, or carboxylic acids, potentially impacting the formulation's color, odor, and efficacy.
-
Crystallization: Due to its long alkyl chain, this compound may have a tendency to crystallize out of formulations, particularly at lower temperatures or in systems with poor solubilization. This can affect the homogeneity and texture of the product.
-
Interaction with Excipients: this compound can interact with other formulation components. For instance, it may form esters with acidic excipients or interact with surfactants, which could alter the stability of the emulsion or the overall formulation.
-
pH Sensitivity: Although generally stable across a range of pH values, extreme pH conditions (highly acidic or alkaline) could potentially catalyze degradation reactions.
Q2: How can I improve the solubility of this compound in my aqueous formulation?
Improving the solubility of a long-chain diol like this compound in aqueous systems often requires the use of co-solvents or surfactants.
-
Co-solvents: Glycols such as propylene glycol, butylene glycol, or glycerin can be effective.
-
Surfactants: Non-ionic surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) can help to create stable emulsions or micellar solutions.
Q3: Are there any known incompatibilities of this compound with common pharmaceutical or cosmetic excipients?
-
Strong Oxidizing Agents: Peroxides, for example, could lead to oxidative degradation.
-
Strong Acids or Bases: These could catalyze dehydration or other degradation reactions.
-
Reactive Excipients: Ingredients with reactive functional groups, such as aldehydes or esters, could potentially interact with the hydroxyl groups of the diol.
It is crucial to conduct compatibility studies with all formulation excipients.
Troubleshooting Guides
Issue 1: Phase Separation or Crystallization in an Emulsion
Symptoms:
-
Visible oil droplets or a separate oil layer in the formulation.
-
Presence of solid crystalline particles.
-
Changes in viscosity or texture over time.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Increase the concentration of the co-solvent or surfactant. Experiment with different types of solubilizers to find the most effective system. |
| Incorrect HLB of Surfactant System | Optimize the HLB of your emulsifier blend. A combination of low and high HLB surfactants often provides better stability. |
| Low Storage Temperature | Evaluate the formulation's stability at various temperatures. If crystallization occurs at lower temperatures, consider adding a crystallization inhibitor or modifying the solvent system. |
| High Concentration of this compound | Determine the saturation solubility of this compound in your formulation base. Avoid formulating close to the saturation point. |
Issue 2: Change in Color or Odor of the Formulation
Symptoms:
-
Development of a yellow or brownish tint.
-
Formation of an off-odor, potentially rancid or aldehydic.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Oxidation | Add an antioxidant to the formulation. Chelating agents can also be beneficial to sequester any trace metal ions that could catalyze oxidation. Protect the formulation from light by using opaque packaging. |
| Interaction with Other Ingredients | Conduct a systematic compatibility study by preparing binary mixtures of this compound with each excipient to identify the source of the interaction. |
| Microbial Contamination | Although this compound may have some antimicrobial properties, ensure the formulation is adequately preserved to prevent microbial growth, which can lead to color and odor changes. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Formulations
Objective: To identify potential degradation pathways and assess the stability-indicating nature of an analytical method.
Methodology:
-
Preparation of Samples: Prepare samples of the final formulation containing this compound.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample and store at room temperature for 24 hours.
-
Thermal Degradation: Store the sample at 80°C for 48 hours.
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Compatibility Study of this compound with Excipients
Objective: To evaluate the potential for chemical interactions between this compound and other formulation ingredients.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio by weight. Also, prepare a sample of the complete formulation.
-
Storage Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analysis:
-
Visual Observation: Regularly observe the samples for any changes in physical appearance (color, caking, liquefaction).
-
Analytical Testing: At the end of the storage period, analyze the samples using techniques such as HPLC to check for the appearance of new peaks or a decrease in the assay of this compound. Techniques like Differential Scanning Calorimetry (DSC) can also be used to detect interactions.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 mL) at 25°C (Hypothetical Data) |
| Water | < 0.1 |
| Propylene Glycol | 15.2 |
| Ethanol | 25.8 |
| Isopropyl Myristate | 10.5 |
| Caprylic/Capric Triglyceride | 8.9 |
Table 2: Example of a Forced Degradation Study Summary (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 2.1 | 1 |
| 0.1 M NaOH, 60°C, 24h | 1.5 | 1 |
| 3% H₂O₂, RT, 24h | 8.7 | 3 |
| 80°C, 48h | 3.5 | 2 |
| Photostability (ICH Q1B) | 1.2 | 1 |
Visualizations
Caption: Troubleshooting workflow for phase separation or crystallization issues.
Caption: Hypothetical oxidative degradation pathway of this compound.
Caption: General experimental workflow for stability testing of formulations.
Validation & Comparative
A Comparative Analysis of 1,5-Dodecanediol and 1,12-Dodecanediol for Researchers and Drug Development Professionals
An in-depth comparison of the physicochemical properties, synthesis, and applications of 1,5-Dodecanediol and 1,12-Dodecanediol, supported by available experimental data and established chemical principles. This guide aims to inform material selection and experimental design in polymer chemistry, cosmetics, and pharmaceutical sciences.
This guide provides a comparative analysis of two long-chain aliphatic diols, this compound and 1,12-Dodecanediol. While both share the same molecular formula (C₁₂H₂₆O₂), the different positioning of their hydroxyl groups leads to distinct physicochemical properties and, consequently, different performance characteristics in various applications. This document summarizes known data, provides general experimental protocols, and visualizes a typical workflow for polymer synthesis and characterization.
Physicochemical Properties: A Tale of Two Isomers
The location of the hydroxyl groups along the twelve-carbon chain significantly influences the physical properties of these diols. 1,12-Dodecanediol, with its terminal hydroxyl groups, exhibits a more symmetrical, linear structure, which generally leads to a higher melting point and different solubility characteristics compared to the asymmetrically substituted this compound.
| Property | This compound | 1,12-Dodecanediol |
| Molecular Formula | C₁₂H₂₆O₂ | C₁₂H₂₆O₂ |
| Molecular Weight | 202.33 g/mol | 202.33 g/mol [1] |
| CAS Number | 73450-09-6 | 5675-51-4[1] |
| Melting Point | Data not available | 79-84 °C[1] |
| Boiling Point | Data not available | 188-190 °C at 12 mmHg[1] |
| Appearance | Data not available | White powder or flakes[1][2] |
| Solubility | Expected to have higher solubility in polar solvents compared to 1,12-Dodecanediol due to reduced symmetry. | Soluble in alcohol and warm ether; insoluble in water and petroleum ether.[3] |
Note: Experimental data for this compound is limited. Inferences are based on general principles of organic chemistry, where asymmetry can disrupt crystal lattice formation, leading to lower melting points and potentially altered solubility.
Synthesis and Production
1,12-Dodecanediol can be synthesized through various chemical and biological routes.
-
Chemical Synthesis: A common industrial method involves the reduction of 1,12-dodecanedioic acid or its esters.[4] Another approach is the oxidation of cyclododecanone to lauryl lactone, followed by reduction to 1,12-dodecanediol.[4]
-
Biocatalytic Synthesis: Whole-cell biotransformation using recombinant Escherichia coli has been demonstrated for the production of 1,12-dodecanediol from dodecane and 1-dodecanol.[5] This method offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis.
This compound synthesis routes are less commonly reported in the literature. General methods for the synthesis of non-terminal diols could be applied, such as the hydroboration-oxidation of a corresponding internal alkene or the reduction of a suitable diketone or hydroxy ketone.
Comparative Performance in Applications
The structural differences between these two diols are expected to manifest in their performance in key applications, particularly in polymer synthesis.
Polymer Synthesis (Polyesters and Polyurethanes):
Long-chain diols are valuable monomers for producing polyesters and polyurethanes, imparting flexibility and hydrophobicity to the polymer backbone.
-
1,12-Dodecanediol , with its primary terminal hydroxyl groups, is readily used in polycondensation and polyaddition reactions.[1] Its symmetrical structure can lead to semi-crystalline polymers with well-defined thermal and mechanical properties.[6] It is known to enhance flexibility, impact resistance, and hydrolytic stability in polyesters and polyurethanes.
-
This compound , possessing one primary and one secondary hydroxyl group, will exhibit different reactivity in polymerization. The secondary hydroxyl group is sterically hindered and less reactive than the primary one. This difference in reactivity could be exploited for the synthesis of polymers with specific architectures, such as branched or graft copolymers. The asymmetry of the 1,5-diol unit is also likely to disrupt polymer crystallinity, leading to more amorphous materials with lower melting points and potentially greater transparency compared to polymers made with 1,12-dodecanediol.
Cosmetics and Personal Care:
Diols are used as emollients, humectants, and viscosity-modulating agents in cosmetic formulations.
-
1,12-Dodecanediol is used in creams and lotions as an emollient and stabilizer, enhancing skin hydration and texture.[1]
-
This compound , with its branched nature, might offer a different skin feel and could potentially have applications as a solvent or plasticizer in nail polish and other cosmetic products.
Pharmaceutical Applications:
-
1,12-Dodecanediol is explored as a potential excipient in drug formulations to aid in the solubility and bioavailability of active pharmaceutical ingredients.[1] Its biocompatibility and low toxicity are advantageous in this context.
-
The potential for This compound in pharmaceutical applications is less documented but could be investigated for similar purposes, with its different polarity and solubility profile possibly offering advantages for specific drug molecules.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are general methodologies for key experiments relevant to the comparison of these diols.
Protocol 1: Synthesis of Polyesters via Melt Polycondensation
Objective: To synthesize polyesters from a diol (this compound or 1,12-Dodecanediol) and a dicarboxylic acid (e.g., adipic acid) and compare their properties.
Materials:
-
This compound or 1,12-Dodecanediol
-
Adipic acid
-
Catalyst (e.g., tin(II) 2-ethylhexanoate or titanium(IV) butoxide)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle and temperature controller.
-
Vacuum pump.
Procedure:
-
Charge the reaction flask with equimolar amounts of the diol and adipic acid, along with a catalytic amount of the chosen catalyst (typically 0.1-0.5 mol% based on the diacid).
-
Heat the mixture under a slow stream of nitrogen to a temperature of 150-180 °C with stirring to form a homogeneous melt.
-
Continue heating for 2-4 hours to facilitate the initial esterification and removal of water.
-
Gradually increase the temperature to 200-220 °C and apply a vacuum (typically <1 mmHg) to remove the water of condensation and drive the polymerization reaction to completion.
-
Maintain these conditions for several hours until the desired molecular weight is achieved, as indicated by an increase in the melt viscosity.
-
Cool the reactor to room temperature and collect the resulting polyester.
Protocol 2: Characterization of Diols and Polyesters
Objective: To determine the chemical structure and purity of the diols and the resulting polyesters.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the diols and the formation of ester linkages in the polyesters. The integration of the ¹H NMR signals can also be used to determine the monomer incorporation ratio in copolymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups. For the diols, a broad peak in the region of 3200-3600 cm⁻¹ indicates the O-H stretching of the hydroxyl groups. For the polyesters, the appearance of a strong carbonyl (C=O) stretching peak around 1735 cm⁻¹ and the disappearance of the broad O-H peak confirm the esterification reaction.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyesters.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for synthesizing and characterizing polymers from dodecanediol isomers and a conceptual representation of how diol structure can influence polymer properties.
Caption: Workflow for polyester synthesis and characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,12-Dodecanediol, 98% 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Structural Validation of Synthesized 1,5-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the structural validation of synthesized 1,5-dodecanediol. It offers a comparative analysis with alternative long-chain diols, supported by experimental data and detailed protocols to ensure accurate and reproducible results in research and development settings.
Introduction
This compound is a long-chain aliphatic diol with applications in various fields, including the synthesis of polyesters, polyurethanes, and as an intermediate in the production of pharmaceuticals and fragrances. Accurate structural validation of the synthesized compound is critical to ensure its purity, identity, and suitability for its intended application. This guide outlines the key analytical techniques and provides a framework for its characterization.
Structural Validation Workflow
The structural validation of this compound typically involves a multi-step process to confirm its chemical structure and purity. The following diagram illustrates a standard workflow:
Caption: Workflow for the synthesis and structural validation of this compound.
Experimental Protocols
Synthesis of this compound via Hydroboration-Oxidation
A common method for the synthesis of 1,5-diols is the hydroboration-oxidation of a corresponding diene.
Materials:
-
1,4-Dodecadiene
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1,4-dodecadiene in anhydrous THF is cooled to 0°C under a nitrogen atmosphere.
-
A solution of BH₃·THF is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The reaction is cooled to 0°C, and 3M NaOH solution is added slowly, followed by the cautious dropwise addition of 30% H₂O₂.
-
The mixture is stirred at room temperature for several hours.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR (400 MHz, CDCl₃):
-
δ 3.65 (m, 2H): Multiplet corresponding to the protons on the carbons bearing the hydroxyl groups (CH-OH).
-
δ 1.58 (m, 4H): Multiplet for the methylene protons adjacent to the CH-OH groups.
-
δ 1.25-1.40 (br m, 18H): Broad multiplet representing the remaining methylene protons in the aliphatic chain.
-
δ 0.88 (t, 3H): Triplet for the terminal methyl group protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~72 ppm: Carbons attached to the hydroxyl groups (C1 and C5).
-
δ ~32-40 ppm: Methylene carbons adjacent to the hydroxyl-bearing carbons.
-
δ ~22-30 ppm: Remaining methylene carbons in the chain.
-
δ ~14 ppm: Terminal methyl carbon.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1] Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.[2]
Expected Absorptions:
-
~3300 cm⁻¹ (broad): O-H stretching vibration, characteristic of the hydroxyl groups.
-
~2920 and ~2850 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.
-
~1465 cm⁻¹: C-H bending vibration.
-
~1050 cm⁻¹: C-O stretching vibration.
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds. For diols, derivatization is often employed to increase volatility.
Derivatization (Silylation):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
Heat the mixture to ensure complete derivatization.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure separation of components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
Expected Fragmentation Pattern: The mass spectrum of the derivatized this compound will show a molecular ion peak and characteristic fragment ions resulting from the cleavage of C-C bonds and the loss of the silyl groups. The fragmentation pattern of long-chain alcohols and their derivatives is often characterized by a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.[4]
Comparison with Alternatives
The choice of a long-chain diol often depends on the desired properties of the final product, such as flexibility, melting point, and chemical resistance.
| Feature | This compound | 1,8-Octanediol | 1,12-Dodecanediol |
| Chain Length | 12 carbons | 8 carbons | 12 carbons |
| Hydroxyl Position | 1, 5 | 1, 8 | 1, 12 |
| Symmetry | Asymmetric | Symmetric | Symmetric |
| Typical Application | Polyesters, Polyurethanes | Polyesters, Coatings | Polyesters, Polyamides[5] |
| Expected Polarity | Higher | Lower | Lower |
| Reactivity | Secondary and primary hydroxyls | Two primary hydroxyls | Two primary hydroxyls |
Note: The properties and applications can vary based on the specific formulation and reaction conditions.
The presence of a secondary hydroxyl group in this compound, compared to the two primary hydroxyls in 1,8-octanediol and 1,12-dodecanediol, can influence the reactivity and the resulting polymer architecture. This can be advantageous in creating materials with specific branching and cross-linking characteristics.
Conclusion
The structural validation of synthesized this compound requires a combination of spectroscopic techniques. NMR provides detailed information about the carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and GC-MS is essential for purity assessment and confirmation of the molecular weight. By following the detailed experimental protocols and considering the comparative data provided, researchers can confidently validate the structure and purity of this compound for its successful application in drug development and other scientific endeavors.
References
Performance Unlocked: A Comparative Guide to Dodecanediol Isomers in Polymer Synthesis
For researchers, scientists, and professionals in drug development, the selection of monomeric building blocks is a critical decision that dictates the final properties and performance of a polymer. Dodecanediol, a 12-carbon diol, presents a versatile platform for polyester synthesis. However, the isomeric form of this diol can significantly influence the thermal, mechanical, and chemical characteristics of the resulting polymer. This guide provides a comprehensive comparison of dodecanediol isomers in polymer applications, supported by available experimental data and established principles of polymer chemistry.
Data Summary: Quantitative Comparison of Polymer Properties
Due to a scarcity of direct comparative studies on a wide range of dodecanediol isomers, this table primarily presents data for polyesters synthesized from the well-studied 1,12-dodecanediol. This data serves as a benchmark. The projected performance of other isomers is based on established structure-property relationships in polyesters.
| Dodecanediol Isomer | Dicarboxylic Acid | Polymer Name | Melting Temp (T_m) (°C) | Glass Transition Temp (T_g) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics & Citations |
| 1,12-Dodecanediol | Adipic Acid | Poly(1,12-dodecylene adipate) | ~70-90 | Not specified | - | - | Semicrystalline material.[1] |
| 1,12-Dodecanediol | Sebacic Acid | Poly(1,12-dodecylene sebacate) | ~70-90 | Not specified | 25.3 | 254 | Semicrystalline, with tensile properties similar to polyethylene.[1] |
| 1,12-Dodecanediol | Dodecanedioic Acid | Poly(1,12-dodecylene dodecanedioate) | 88.7 | Not specified | - | - | Semicrystalline material.[1] |
| 1,2-Dodecanediol (Projected) | Various | - | Lower | Higher | Higher | Lower | The presence of a vicinal diol structure would likely lead to a more amorphous polymer with increased rigidity and a higher glass transition temperature compared to its linear counterpart. The close proximity of the hydroxyl groups could also influence reactivity and potential for side reactions during polymerization. |
| Other Branched Isomers (e.g., 2,5-Hexanediol as proxy) (Projected) | Terephthalic Acid | - | Amorphous | Higher than linear isomer | - | - | Branched diols tend to produce amorphous polymers with higher glass transition temperatures compared to their linear isomers due to the disruption of chain packing.[2] |
The Influence of Isomeric Structure on Polymer Properties
The location of the hydroxyl groups on the dodecanediol backbone has a profound impact on the final polymer's architecture and, consequently, its material properties.
-
Linear Isomers (e.g., 1,12-Dodecanediol): The linear structure of α,ω-diols like 1,12-dodecanediol allows for efficient packing of polymer chains, leading to higher crystallinity and distinct melting points.[1] This results in polymers that are often semi-crystalline, with good tensile strength and flexibility, making them suitable for applications requiring toughness and durability.
-
Branched Isomers (e.g., 1,2-Dodecanediol, 2,11-Dodecanediol): The introduction of branching by moving the hydroxyl groups away from the chain ends disrupts the regular packing of polymer chains. This steric hindrance inhibits crystallization, leading to more amorphous polymers.[2] As a result, polymers synthesized from branched dodecanediol isomers are expected to exhibit:
-
Lower Melting Points (or be entirely amorphous): The lack of crystalline domains means there is no sharp melting point.
-
Higher Glass Transition Temperatures (T_g): The reduced chain mobility in the amorphous phase leads to a higher T_g.
-
Increased Hardness and Brittleness: The restricted chain movement can result in a more rigid but less flexible material.
-
Experimental Protocols
To generate the comparative data presented above, the following key experimental methodologies are typically employed:
Polymer Synthesis: Melt Polycondensation
This is a common method for synthesizing polyesters from diols and dicarboxylic acids.
Procedure:
-
Equimolar amounts of the dodecanediol isomer and a selected dicarboxylic acid (e.g., adipic acid, sebacic acid) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet.
-
A catalyst, such as titanium(IV) butoxide or antimony trioxide, is added (typically 100-500 ppm).
-
The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C to initiate the esterification reaction, during which water is distilled off.
-
After the initial esterification, a vacuum is gradually applied (reducing the pressure to <1 Torr) and the temperature is raised to 220-260°C to facilitate the removal of the diol and increase the polymer's molecular weight.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the target molecular weight has been reached.
-
The resulting polymer is then extruded, cooled, and pelletized for subsequent characterization.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting temperature (T_m) and glass transition temperature (T_g) of the polymers.
Procedure:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The sample is then cooled at a controlled rate and reheated under the same conditions to erase any prior thermal history.
-
The T_g is identified as a step change in the heat flow, and the T_m is determined from the peak of the endothermic melting transition.
Mechanical Testing: Tensile Analysis
Tensile testing provides information on the polymer's strength, stiffness, and ductility.
Procedure:
-
Polymer samples are injection molded or compression molded into standardized "dog-bone" shaped specimens.
-
The specimens are conditioned at a standard temperature and humidity for at least 24 hours.
-
The tensile properties are measured using a universal testing machine at a constant crosshead speed.
-
The tensile strength (stress at which the material breaks), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility) are determined from the resulting stress-strain curve.
Visualizing the Structure-Property Relationship and Experimental Workflow
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: Isomer structure's influence on polymer properties.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of 1,2-Dodecanediol and 1,5-Dodecanediol
In the landscape of chemical research and drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of two closely related isomers, 1,2-Dodecanediol and 1,5-Dodecanediol. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the key structural differences that arise from the varied placement of hydroxyl groups along the dodecane backbone. While extensive experimental data is available for 1,2-Dodecanediol, the spectroscopic information for this compound is primarily based on predicted values due to a scarcity of publicly available experimental spectra.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of 1,2-Dodecanediol (experimental) and this compound (predicted). These data points offer a quantitative look at how the positioning of the hydroxyl groups influences the magnetic environment of the nuclei and the vibrational modes of the chemical bonds.
| Spectroscopic Technique | Parameter | 1,2-Dodecanediol (Experimental) | This compound (Predicted) |
| ¹H NMR | Chemical Shift (δ) of CH-OH | ~3.4 - 3.7 ppm | ~3.6 ppm |
| Chemical Shift (δ) of CH₂-OH | ~3.3 - 3.6 ppm | ~3.6 ppm | |
| Chemical Shift (δ) of CH₂ chain | ~1.2 - 1.4 ppm | ~1.3 - 1.5 ppm | |
| Chemical Shift (δ) of CH₃ | ~0.88 ppm | ~0.89 ppm | |
| ¹³C NMR | Chemical Shift (δ) of CH-OH | ~72 - 74 ppm | ~71 ppm |
| Chemical Shift (δ) of CH₂-OH | ~66 - 68 ppm | ~62 ppm | |
| Chemical Shift (δ) of adjacent CH₂ | ~32 - 34 ppm | ~37 ppm (adjacent to CH-OH), ~32 ppm (adjacent to CH₂-OH) | |
| Chemical Shift (δ) of CH₂ chain | ~22 - 30 ppm | ~22 - 32 ppm | |
| Chemical Shift (δ) of CH₃ | ~14 ppm | ~14 ppm | |
| IR Spectroscopy | O-H Stretch (broad) | ~3300 - 3400 cm⁻¹ | ~3300 - 3400 cm⁻¹ |
| C-H Stretch | ~2850 - 2960 cm⁻¹ | ~2850 - 2960 cm⁻¹ | |
| C-O Stretch | ~1050 - 1100 cm⁻¹ | ~1050 - 1100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 202 | m/z 202 |
| Key Fragmentation Ions | m/z 171 ([M-CH₂OH]⁺), 145, 117 | Predicted fragments would differ based on cleavage around the C5-OH bond. |
Note: Experimental data for 1,2-Dodecanediol is sourced from various chemical databases.[1][2] Data for this compound is based on predicted values from chemical modeling software due to the limited availability of experimental spectra in public databases.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of long-chain diols like 1,2-Dodecanediol and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the diol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the range of 0-10 ppm.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a good signal-to-noise ratio for the ¹³C signals.
-
The spectral width should be set to cover the range of 0-150 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the neat diol sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface. This method is suitable for viscous liquids or waxy solids.
-
Thin Film (for solids): Dissolve a small amount of the diol in a volatile solvent (e.g., methanol or dichloromethane). Cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal or the clean salt plate.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the diol sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization:
-
Electron Ionization (EI): Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. The molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. This is a softer ionization technique suitable for less volatile or thermally labile compounds.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions, including the molecular ion and various fragment ions, which can be used to determine the molecular weight and elucidate the structure.
Visualizing the Process and Structures
To better understand the experimental process and the molecular differences between these two diols, the following diagrams have been generated.
Caption: Experimental workflow for the spectroscopic comparison of diol isomers.
Caption: Structural formulas of 1,2-Dodecanediol and this compound.
Interpretation and Conclusion
The spectroscopic data reveals distinct differences between 1,2-Dodecanediol and this compound, primarily driven by the proximity of the two hydroxyl groups.
-
In the ¹H and ¹³C NMR spectra of 1,2-Dodecanediol, the signals for the carbons and protons attached to the hydroxyl groups (C1 and C2) are shifted further downfield due to the strong electron-withdrawing effect of the adjacent oxygen atoms. In this compound, the greater separation between the hydroxyl groups results in less pronounced downfield shifts for the carbons and protons at positions 1 and 5, and the intervening methylene groups exhibit chemical shifts more akin to those in a simple long-chain alcohol.
-
The IR spectra for both compounds are expected to be broadly similar, dominated by a strong, broad O-H stretching band and C-H stretching vibrations. Subtle differences in the C-O stretching region and the fingerprint region may exist due to the different local symmetries and vibrational coupling, but these are often difficult to resolve without high-resolution spectroscopy.
-
Mass spectrometry provides a clear distinction. The fragmentation pattern of 1,2-Dodecanediol is characterized by cleavage between the two hydroxyl-bearing carbons. In contrast, the fragmentation of this compound would be expected to show characteristic cleavages alpha to the C1-OH and C5-OH groups, leading to a different set of fragment ions.
References
A Comparative Guide to Validating 1,5-Dodecanediol Purity: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like 1,5-Dodecanediol, a long-chain aliphatic diol with potential applications in drug delivery systems and as a specialty chemical intermediate, ensuring high purity is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and data presentation.
Data Presentation: Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. Below is a comparative summary of common techniques for assessing the purity of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titration (e.g., Acetylation) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Quantifies hydroxyl groups via a chemical reaction. | Provides structural information and quantitative analysis based on nuclear spin. |
| Specificity | High (can separate isomers and related impurities). | Very High (provides mass spectral data for peak identification). | Low (reacts with any hydroxyl-containing compound). | High (can distinguish between different molecular structures). |
| Sensitivity | Moderate to High (ng to µg range). | Very High (pg to ng range). | Low (mg range). | Moderate (mg range). |
| Precision | High (RSD < 2%).[1] | High (RSD < 5%). | Moderate (RSD 1-5%). | High (RSD < 1%). |
| Accuracy | High.[1] | High.[2] | Moderate. | High. |
| Throughput | Moderate. | Moderate to Low. | High. | Low. |
| Typical Impurities Detected | Positional isomers (e.g., 1,2-dodecanediol, 1,12-dodecanediol), oxidation products (aldehydes, ketones), starting material residues. | Volatile impurities, residual solvents, and side-products from synthesis.[3][4] | Total hydroxyl-containing impurities. | Structural isomers and any proton-containing impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Validation of this compound
This protocol describes a reverse-phase HPLC (RP-HPLC) method suitable for the quantitative determination of this compound purity and the separation of potential impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is necessary. This protocol will utilize pre-column derivatization with benzoyl chloride to introduce a UV-active moiety.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of anhydrous pyridine.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve in 10 mL of anhydrous pyridine.
-
Derivatization Procedure:
-
To 1 mL of each solution (standard and sample), add 0.5 mL of benzoyl chloride solution (10% v/v in anhydrous pyridine).
-
Cap the vials tightly and heat at 60°C for 30 minutes in a water bath.
-
Cool the vials to room temperature.
-
Add 2 mL of a 2% sodium bicarbonate solution to quench the excess benzoyl chloride.
-
Extract the derivative by adding 5 mL of diethyl ether and vortexing for 1 minute.
-
Allow the layers to separate and transfer the upper organic layer to a clean vial.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (85:15 v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis at 230 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
3. Data Analysis and Purity Calculation:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be established and monitored to ensure the validity of the results.[6][7]
Mandatory Visualizations
Caption: Workflow for the validation of this compound purity by HPLC.
Caption: Comparison of analytical methods for this compound purity.
References
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 4. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. sysrevpharm.org [sysrevpharm.org]
A Comparative Guide to the Reactivity of Primary vs. Secondary Hydroxyls in 1,5-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
The differential reactivity of primary and secondary hydroxyl groups within the same molecule is a cornerstone of selective organic synthesis. In a molecule such as 1,5-dodecanediol, the presence of both a primary (C1) and a secondary (C5) hydroxyl group offers a valuable platform to explore and exploit these reactivity differences. This guide provides an objective comparison of the reactivity of these two functional groups, supported by established chemical principles and illustrative experimental data from analogous systems.
Fundamental Principles of Reactivity
The variance in reactivity between primary and secondary alcohols is primarily governed by two factors: steric hindrance and electronic effects.
-
Steric Hindrance: The primary hydroxyl group at the C1 position is less sterically encumbered than the secondary hydroxyl at the C5 position. This makes the primary alcohol more accessible to incoming reagents, often leading to a faster reaction rate.[1][2][3]
-
Electronic Effects: The carbon bearing the secondary hydroxyl group is attached to two other carbon atoms, which are electron-donating. This can stabilize a potential carbocation intermediate that might form during certain reactions (e.g., SN1-type substitutions), potentially favoring reactivity at the secondary position under specific conditions.
In most common reactions, such as oxidation, esterification, and protection, steric hindrance is the dominant factor, leading to preferential reaction at the primary hydroxyl group.
Comparative Analysis of Selective Reactions
The selective functionalization of one hydroxyl group in the presence of another is a critical challenge in the synthesis of complex molecules. Below, we compare common strategies to achieve selectivity for the primary versus the secondary hydroxyl in a diol like this compound.
Selective Oxidation
The oxidation of alcohols is a fundamental transformation, and achieving selectivity in diols is of significant interest. Generally, primary alcohols are more readily oxidized than secondary alcohols.
Table 1: Comparison of Selective Oxidation Methods
| Method | Reagent/Catalyst | Selectivity | Typical Yield (Mono-oxidation) | Reference |
| Chemical Oxidation | TEMPO/NaOCl | High for Primary | >90% | Analogous Systems |
| PCC (Pyridinium chlorochromate) | Moderate for Primary | 60-80% | General Alcohol Oxidation | |
| Enzymatic Oxidation | Alcohol Oxidase | High for Primary | >95% | Analogous Systems |
This protocol is adapted from established procedures for the selective oxidation of primary alcohols in the presence of secondary alcohols.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add TEMPO (0.1 eq) and potassium bromide (0.1 eq) to the solution.
-
Oxidation: Cool the mixture to 0°C and add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq) dropwise while maintaining the temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting aldehyde by column chromatography on silica gel.
Caption: Workflow for the selective oxidation of this compound.
Selective Esterification
Esterification is another common reaction where the less hindered primary alcohol is generally more reactive. Enzymatic methods, in particular, offer exceptional selectivity.
Table 2: Comparison of Selective Esterification Methods
| Method | Reagent/Catalyst | Selectivity | Typical Yield (Mono-ester) | Reference |
| Chemical Esterification | Acyl chloride (1 eq), Pyridine | Moderate for Primary | 50-70% | General Principles |
| Enzymatic Esterification | Lipase (e.g., Candida antarctica Lipase B) | High for Primary | >90% | [4] |
This protocol is based on the use of lipases for the selective acylation of primary alcohols.[4]
-
Preparation: To a solution of this compound (1.0 eq) in an organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.1 eq).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the formation of the monoester by gas chromatography (GC) or TLC.
-
Workup: Once the desired conversion is reached, filter off the enzyme.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography.
Caption: Selective enzymatic monoesterification of this compound.
Selective Protection
Protecting group chemistry is essential in multi-step synthesis. The selective protection of one hydroxyl group over another is often achieved by exploiting steric hindrance.
Table 3: Comparison of Selective Protection Methods
| Protecting Group | Reagent | Selectivity | Typical Yield (Mono-protected) | Reference |
| Silyl Ether (e.g., TBDMS) | TBDMSCl, Imidazole | High for Primary | >90% | General Principles |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, Acid catalyst | Moderate for Primary | 60-80% | [5] |
This is a standard procedure for the selective protection of a primary alcohol.
-
Preparation: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture until the starting material is consumed, as indicated by TLC.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the mono-protected product by column chromatography.
Caption: Factors governing the selective reactivity of hydroxyl groups.
Conclusion
The primary hydroxyl group of this compound is generally more reactive than the secondary hydroxyl group due to lower steric hindrance. This inherent difference in reactivity can be exploited to achieve selective mono-functionalization through various chemical and enzymatic methods. For transformations such as oxidation, esterification, and protection, carefully chosen reagents and conditions, particularly enzymatic catalysis, can lead to high yields of the desired mono-substituted product. This guide provides a framework for researchers to design synthetic strategies that leverage the differential reactivity of primary and secondary alcohols in long-chain diols.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]
Comparative Analysis of Dodecanediol Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the analytical data for dodecanediol isomers, with a focus on 1,2-Dodecanediol and 1,12-Dodecanediol. While the primary topic of interest is 1,5-Dodecanediol, a comprehensive search of publicly available scientific databases and literature has revealed a significant lack of experimental analytical data for this specific isomer. In contrast, substantial data exists for other isomers, particularly 1,2-Dodecanediol and 1,12-Dodecanediol.
This publication aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a cross-referenced guide to the analytical properties of these long-chain diols. The data herein is intended to facilitate the identification, characterization, and potential application of these compounds in various research and development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of 1,2-Dodecanediol and 1,12-Dodecanediol is presented in the table below. This data is essential for understanding the behavior of these molecules in different experimental setting.
| Property | 1,2-Dodecanediol | 1,12-Dodecanediol |
| Molecular Formula | C₁₂H₂₆O₂[1] | C₁₂H₂₆O₂[2] |
| Molecular Weight | 202.33 g/mol [1] | 202.33 g/mol [2] |
| IUPAC Name | dodecane-1,2-diol[1] | dodecane-1,12-diol[2] |
| CAS Number | 1119-87-5[1] | 5675-51-4[2] |
| Melting Point | 56-60 °C | 79-81 °C[3] |
| Boiling Point | Not available | 189 °C at 12 mmHg[3] |
| Appearance | Solid | Colorless crystalline solid |
| Solubility | Not available | Soluble in alcohol and warm ether; Insoluble in water and petroleum ether.[3] |
Analytical Characterization Data
The following sections provide an overview of the analytical techniques commonly employed for the characterization of long-chain diols, with specific data for 1,2-Dodecanediol and 1,12-Dodecanediol where available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For diols, a derivatization step, such as silylation, is often employed to increase their volatility and improve chromatographic resolution.
1,12-Dodecanediol:
-
Kovats Retention Index: 1725 (standard non-polar column)[2]
Experimental Protocol: GC-MS Analysis of Long-Chain Diols
A typical GC-MS protocol for the analysis of long-chain diols involves the following steps:
-
Sample Preparation: Dissolve a known amount of the diol in a suitable solvent (e.g., dichloromethane).
-
Derivatization (Optional but Recommended): Add a silylating agent (e.g., BSTFA with 1% TMCS) to the sample solution and heat at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.
-
Injection: Inject an aliquot of the derivatized or underivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Scan a mass range (e.g., m/z 50-600) to obtain the mass spectrum of the eluting compounds.
-
References
Performance Benchmarking of 1,5-Dodecanediol-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polymers derived from long-chain aliphatic diols are of significant interest in the biomedical field, particularly for applications in drug delivery and tissue engineering, owing to their biodegradability, biocompatibility, and tunable mechanical properties. This guide provides a comparative benchmark of the performance of polymers based on 1,5-dodecanediol. Due to the limited availability of specific data on this compound-based polymers in peer-reviewed literature, this guide leverages experimental data from closely related and structurally similar aliphatic polyesters derived from diols such as 1,5-pentanediol, 1,8-octanediol, 1,10-decanediol, and 1,12-dodecanediol. This comparative approach allows for informed extrapolation of the potential characteristics of this compound-based polymers and provides a valuable resource for researchers in the field.
The guide presents a comprehensive overview of synthesis methods, key performance metrics—including thermal and mechanical properties—and detailed experimental protocols. Furthermore, it includes visualizations of relevant chemical structures, experimental workflows, and a representative signaling pathway to provide a holistic understanding of these materials.
Introduction to this compound-Based Polymers
Aliphatic polyesters are a prominent class of biodegradable polymers.[1] Their properties can be tailored by carefully selecting the monomer units, such as the diol and dicarboxylic acid. The use of long-chain diols like this compound is anticipated to impart flexibility and hydrophobicity to the resulting polymer, influencing its degradation rate and drug release kinetics. These polymers are typically synthesized through polycondensation reactions.[2]
While specific data for polymers synthesized from this compound is scarce, we can infer their properties from polymers made with other long-chain diols. For instance, polyesters based on 1,5-pentanediol have demonstrated promising thermal and mechanical properties, comparable to well-known biodegradable polyesters.[3] Similarly, elastomers synthesized from diols and citric acid, such as poly(1,8-octanediol-co-citrate), exhibit excellent elasticity and biocompatibility, making them suitable for soft tissue engineering.[4]
Comparative Performance Data
The following tables summarize the key performance indicators of polyesters synthesized from diols structurally related to this compound. This data provides a benchmark for anticipating the performance of this compound-based counterparts.
Table 1: Thermal Properties of Aliphatic Polyesters
| Polymer | Diol Monomer | Diacid Monomer | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Citation(s) |
| Poly(1,5-pentylene dodecanedioate) (PPeDo) | 1,5-Pentanediol | Dodecanedioic acid | 62 | - | >300 | [3] |
| Poly(1,5-pentylene sebacate) (PPeSe) | 1,5-Pentanediol | Sebacic acid | 58 | - | >300 | [3] |
| Poly(1,5-pentylene azelate) (PPeAz) | 1,5-Pentanediol | Azelaic acid | 50 | - | >300 | [3] |
| Poly(decamethylene terephthalate) (PDT) | 1,10-Decanediol | Terephthalic acid | 129.5 | - | - | [5] |
| Poly(decamethylene naphthalate) (PDN) | 1,10-Decanediol | 2,6-Naphthalenedicarboxylic acid | 167.1 | - | - | [5] |
| Poly(1,12-dodecylene terephthalate) (PDT) | 1,12-Dodecanediol | Dimethyl terephthalate | 124 | - | 378 (5% weight loss) | [6] |
| Poly(1,12-dodecylene thiophenedicarboxylate) (PDTD) | 1,12-Dodecanediol | 2,5-Thiophenedicarboxylic acid | - | - | 365 (5% weight loss) | [6] |
| Poly(1,8-octanediol-co-citrate) (POC) | 1,8-Octanediol | Citric Acid | Amorphous | ~5-10 | - | [7] |
Table 2: Mechanical Properties of Aliphatic Polyesters
| Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Citation(s) |
| Poly(1,5-pentylene dodecanedioate) (PPeDo) | ~20-30 | - | ~400-600 | [3] |
| Poly(1,5-pentylene sebacate) (PPeSe) | ~20-30 | - | ~400-600 | [3] |
| Poly(1,5-pentylene azelate) (PPeAz) | ~20-30 | - | ~400-600 | [3] |
| Poly(decamethylene terephthalate) (PDT) | - | - | - | [5] |
| Poly(decamethylene naphthalate) (PDN) | 36.8 | - | 224 | [5] |
| Poly(1,12-dodecylene terephthalate) (PDT) | 17.7 | - | - | [6] |
| Poly(1,8-octanediol-co-citrate) (POC) | up to 11.15 | 1.60 - 13.98 | up to 502 | [7] |
| Poly(butylene dodecanedioate) (PBD) | Similar to Polyethylene | - | - | [8] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of long-chain aliphatic polyesters, which can be adapted for this compound-based polymers.
Synthesis of Linear Polyesters via Melt Polycondensation
This is a common method for synthesizing high molecular weight polyesters.[3]
Materials:
-
Diol (e.g., this compound)
-
Dicarboxylic acid (e.g., succinic acid, adipic acid, dodecanedioic acid)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate (Sn(Oct)2))
-
Nitrogen gas supply
-
High-vacuum line
Procedure:
-
Equimolar amounts of the diol and dicarboxylic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated to a specific temperature (e.g., 160-180 °C) under a nitrogen atmosphere to initiate the esterification reaction. Water is continuously removed by distillation.
-
After the initial esterification (typically 2-4 hours), the catalyst is added.
-
The temperature is gradually increased (e.g., to 200-220 °C) and a high vacuum is applied to facilitate the removal of byproducts and drive the polymerization to completion.
-
The reaction is continued until the desired molecular weight is achieved, often monitored by the viscosity of the melt.
-
The resulting polymer is cooled to room temperature and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).
Synthesis of Elastomeric Polyesters (Poly(diol citrates))
This method is used to create cross-linked, elastomeric polymers.[7]
Materials:
-
Diol (e.g., this compound)
-
Citric acid
Procedure:
-
Citric acid and the diol are mixed in a specific molar ratio in a reaction vessel.
-
The mixture is heated (e.g., to 140-160 °C) under a nitrogen flow to form a pre-polymer through a polycondensation reaction.
-
This pre-polymer is then cast into a mold or film.
-
A post-polymerization step is carried out by heating the pre-polymer under vacuum at a lower temperature (e.g., 60-120 °C) for an extended period (e.g., 1-6 days) to induce cross-linking, resulting in an elastomeric network.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure of the synthesized polymers.[8]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, including the glass transition temperature (Tg) and melting temperature (Tm).[3]
-
Thermogravimetric Analysis (TGA): TGA is utilized to assess the thermal stability of the polymers by measuring the weight loss as a function of temperature.[3]
-
Tensile Testing: An Instron or similar universal testing machine is used to measure the mechanical properties of the polymer films, such as tensile strength, Young's modulus, and elongation at break.[7]
Visualizations
The following diagrams illustrate key concepts related to this compound-based polymers.
Caption: General workflow for the synthesis of linear and elastomeric polyesters.
Caption: Hydrolytic degradation pathway of an aliphatic polyester.
Caption: A potential signaling pathway for targeted drug delivery using polymeric nanoparticles.
Conclusion
While direct experimental data on this compound-based polymers is limited, a comparative analysis of structurally similar long-chain aliphatic polyesters provides valuable insights into their expected performance. It is anticipated that polymers derived from this compound will exhibit properties that make them suitable candidates for various biomedical applications, including drug delivery and tissue engineering. Their long aliphatic chain is likely to confer flexibility and hydrophobicity, leading to tunable degradation rates and mechanical properties.
The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel polymers based on this compound. Further research is warranted to fully elucidate the specific properties of these polymers and to explore their potential in advanced drug delivery systems and regenerative medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanical, permeability, and degradation properties of 3D designed poly(1,8 octanediol-co-citrate) scaffolds for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bme.psu.edu [bme.psu.edu]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1,5-Dodecanediol: A Guide for Laboratory Professionals
Hazard Assessment and Regulatory Context
Based on data for its isomers, 1,5-Dodecanediol is not classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, some data suggests that similar long-chain diols may be harmful to aquatic life with long-lasting effects.[3] Therefore, it is crucial to avoid direct release into the environment. Disposal procedures should adhere to local, state, and federal regulations for chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Handle the chemical in a well-ventilated area to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as a non-hazardous chemical waste that should be collected for incineration or disposal at a licensed chemical waste facility.
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed, and compatible container.
-
Original manufacturer's containers are ideal for solid waste.[4]
-
Ensure the container is in good condition and the lid is securely fastened.
-
-
Labeling:
-
Label the waste container with "Non-Hazardous Waste" and the full chemical name, "this compound."
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular solid waste.[6]
-
Quantitative Data Summary
While no specific quantitative disposal limits for this compound are established, the following table provides a summary of relevant physical and chemical properties based on its isomer, 1,12-Dodecanediol, which can inform handling and disposal decisions.
| Property | Value (for 1,12-Dodecanediol) | Reference |
| Physical State | Solid | [1][2] |
| Melting Point | 79 - 81 °C | [1][2] |
| Boiling Point | 324 °C | [1][2] |
| Flash Point | 176 °C | [1][2] |
| Solubility in Water | Insoluble | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,5-Dodecanediol
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1,5-Dodecanediol. The following guidance is based on the safety information for structurally similar compounds, such as 1,12-Dodecanediol, and general laboratory safety best practices. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety.[1][2][3] The minimum required PPE for handling this compound includes:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are mandatory.[1] When there is a risk of splashing, chemical safety goggles and a face shield should be worn.[1]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat should be worn to protect against skin contact and soiling of personal clothing.[4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[1] Gloves should be inspected before use and removed promptly if contaminated.[1]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[2]
II. Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and operational efficiency.
A. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[5]
B. Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Keep containers closed when not in use.[6]
C. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: In case of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and sweep it into a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Based on information for similar compounds, this compound is not expected to be classified as hazardous waste.[7] However, it is the generator's responsibility to make a final waste determination.[8] Dispose of unused or waste this compound in accordance with local, state, and federal regulations. It may be acceptable to dispose of it as non-hazardous solid waste.[7]
-
Contaminated PPE: Used gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in a designated waste container for non-hazardous solid waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for proper disposal. Once clean, the container can be disposed of as regular laboratory glass or plastic waste.
IV. Data Presentation
The following table summarizes the physical and chemical properties of the related compound, 1,12-Dodecanediol, which can be used as a reference for handling this compound.
| Property | Value for 1,12-Dodecanediol |
| Molecular Formula | C₁₂H₂₆O₂ |
| Molecular Weight | 202.33 g/mol [9] |
| Appearance | White solid/powder[5][10] |
| Melting Point | 79 - 84 °C[10] |
| Boiling Point | 188 - 190 °C at 12 mmHg[10] |
| Solubility | Insoluble in water. Soluble in alcohol and warm ether.[5] |
V. Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Page loading... [wap.guidechem.com]
- 6. somatco.com [somatco.com]
- 7. sfasu.edu [sfasu.edu]
- 8. What Is Industrial Non-Hazardous Waste? - HK Solutions Group [hksolutionsgroup.com]
- 9. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
